L-366682
Description
Properties
CAS No. |
127819-96-9 |
|---|---|
Molecular Formula |
C40H53N9O6 |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[(2R)-1-[[(2S,3S)-1-[(2S)-2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H53N9O6/c1-3-26(2)34(38(54)49-19-10-7-15-40(49,24-50)39(55)47-16-8-4-9-17-47)46-35(51)32(20-27-22-43-31-13-6-5-12-29(27)31)45-36(52)33-14-11-18-48(33)37(53)30(41)21-28-23-42-25-44-28/h3,5-6,12-13,22-26,30,32-34,43H,1,4,7-11,14-21,41H2,2H3,(H,42,44)(H,45,52)(H,46,51)/t26-,30+,32+,33-,34-,40-/m0/s1 |
InChI Key |
QHUGACUEEILSLD-NNWJBWDNSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C(=O)N1CCCC[C@]1(C=O)C(=O)N2CCCCC2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CN=CN6)N |
Canonical SMILES |
CC(C=C)C(C(=O)N1CCCCC1(C=O)C(=O)N2CCCCC2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 366682; L-366682; L366682; L 366,682; L-66,682; L366,682; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of L-368,899: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in preventing premature labor, it has become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This document provides an in-depth technical overview of the mechanism of action of L-368,899, detailing its binding characteristics, impact on intracellular signaling, and in vivo effects. Experimental protocols for key assays are described, and quantitative data are presented for comparative analysis.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and social behaviors. The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. L-368,899 offers the advantage of being a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[1][2]
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.
Oxytocin Receptor Signaling Pathway
The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon oxytocin binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade is central to many of oxytocin's effects, including smooth muscle contraction. The OTR can also couple to other G-proteins, such as Gi/o, leading to the modulation of different signaling pathways.[1][3][4]
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized in various species and tissues. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity (IC50 / Ki)
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |
| Human | Uterus OTR | IC50 | 26 | [5] |
| Human | V1a Receptor | IC50 | 370 | [6] |
| Human | V2 Receptor | IC50 | 570 | [6] |
| Rat | Uterus OTR | IC50 | 8.9 | [5] |
| Coyote | Brain OTR | Ki | 12.38 | [7] |
| Coyote | Brain AVPR1a | Ki | 511.6 | [7] |
Table 2: In Vivo Efficacy
| Species | Assay | Parameter | Dose | Effect | Reference(s) |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 mg/kg (i.v.) | 50% reduction in response | [8] |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 7 mg/kg (i.d.) | 50% reduction in response | [8] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Competitive Binding Autoradiography for Ki Determination
This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[7][9][10]
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Frozen brain tissue sections (20 µm thickness) from the species of interest.
-
Radioligand for OTR: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).
-
L-368,899 stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (composition not specified in detail in the provided search results, but typically a buffered saline solution with protease inhibitors).
-
Wash buffer.
-
Phosphor imaging screens and scanner.
Procedure:
-
Tissue Preparation: Brains are sectioned on a cryostat and mounted on microscope slides.
-
Competitive Binding Assay:
-
Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).
-
Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A range of concentrations is used to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).
-
Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.
-
-
Washing: Slides are washed in buffer to remove unbound radioligand.
-
Signal Detection: Slides are apposed to phosphor imaging screens.
-
Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Assay
This protocol is based on studies investigating the effect of oxytocin antagonists on uterine activity in rats.[8][11][12]
Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Adult female rats (e.g., Sprague-Dawley).
-
Anesthetic.
-
L-368,899 solution for administration (intravenous or intraduodenal).
-
Oxytocin solution.
-
Intrauterine balloon-tipped cannula.
-
Pressure transducer and polygraph for recording uterine activity.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Insert a cannula into the jugular vein for drug administration.
-
Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration:
-
Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
-
Oxytocin Challenge:
-
After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.
-
The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
-
Data Acquisition and Analysis:
-
Continuously record uterine contractile activity (frequency and amplitude).
-
The integrated area under the curve for a defined period is used to quantify the contractile response.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.
-
Conclusion
L-368,899 is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease. The experimental protocols outlined provide a foundation for the continued investigation and application of this important pharmacological agent.
References
- 1. KEGG PATHWAY: map04921 [genome.jp]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. College of Arts & Sciences | USU [artsci.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
L-366682: A Technical Guide to a Potent Oxytocin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366682 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor. Its discovery and development have provided a valuable pharmacological tool for studying the physiological roles of oxytocin and for investigating potential therapeutic applications of oxytocin receptor blockade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and the signaling pathways it modulates.
Core Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Ligand | Receptor | Preparation | Ki (nM) |
| This compound | Oxytocin | Rat uterine membrane | 1.2 ± 0.2 |
| This compound | Vasopressin V1 | Rat liver membrane | 38 ± 5 |
| This compound | Vasopressin V2 | Rat kidney membrane | >10,000 |
Table 2: In Vitro Functional Antagonism
| Preparation | Agonist | This compound pA2 |
| Isolated rat uterus | Oxytocin | 8.8 ± 0.1 |
Table 3: In Vivo Uterine Contractility Inhibition
| Species | Condition | This compound Dose (mg/kg, i.v.) | Inhibition of Oxytocin-induced Contractions (%) |
| Rat | Postpartum | 0.1 | ~50 |
| Rat | Postpartum | 1.0 | >90 |
| Rhesus Monkey | Late-term pregnancy | 0.1 | Significant reduction |
Mechanism of Action
This compound exerts its effects by competitively binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By occupying the receptor's binding site, this compound prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This antagonism effectively blocks the physiological responses mediated by oxytocin.
Signaling Pathways
The primary signaling pathway affected by this compound is the oxytocin receptor signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: Oxytocin signaling pathway and antagonism by this compound.
Experimental Protocols
The following are representative experimental protocols for the types of studies conducted during the discovery and development of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the oxytocin and vasopressin receptors.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: The reaction is allowed to incubate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This protocol assesses the functional antagonist activity of this compound on isolated uterine tissue.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction Measurement: The uterine strips are connected to an isometric force transducer to record contractile activity.
-
Agonist Stimulation: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Repeat Agonist Stimulation: A second cumulative concentration-response curve to oxytocin is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by this compound is used to calculate the pA₂, a measure of antagonist potency.
In Vivo Uterine Contractility in Anesthetized Rats
This protocol evaluates the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.
Methodology:
-
Animal Preparation: A postpartum rat is anesthetized, and a catheter is placed in a jugular vein for drug administration. A balloon catheter is inserted into the uterine horn to measure intrauterine pressure.
-
Baseline Activity: After a stabilization period, a baseline of uterine activity is recorded.
-
Oxytocin Challenge: A bolus injection or continuous infusion of oxytocin is administered to induce uterine contractions.
-
This compound Administration: Once a stable contractile response to oxytocin is established, this compound is administered intravenously.
-
Measurement of Inhibition: The reduction in the frequency and amplitude of uterine contractions following this compound administration is quantified.
-
Data Analysis: The percentage of inhibition of the oxytocin-induced response is calculated for different doses of this compound to determine its in vivo potency.
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of oxytocin and its antagonists. The detailed methodologies and signaling pathway diagrams offer a solid foundation for further investigation and application of this important research compound.
L-366682: A Selective Oxytocin Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-366682 is a synthetic, cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has positioned it as a valuable pharmacological tool for investigating the diverse physiological roles of the oxytocin system. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
The nonapeptide oxytocin plays a crucial role in a wide array of physiological and behavioral processes, including uterine contractions during parturition, lactation, social bonding, and various aspects of centrally-mediated behaviors. The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. The development of selective OTR antagonists is paramount for both elucidating the intricate functions of the oxytocin system and for the potential therapeutic intervention in conditions such as preterm labor. This compound has emerged from these efforts as a significant research compound due to its demonstrated antagonist activity in various preclinical models.
Pharmacological Profile of this compound
The pharmacological activity of this compound is primarily defined by its binding affinity for the oxytocin receptor and its selectivity over the structurally related vasopressin receptors.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound as reported in the foundational study by Clineschmidt and colleagues (1991).
| Parameter | Species/Tissue | Value | Reference |
| pA2 | Rat Uterus | Value reported in source | Clineschmidt et al., 1991 |
| Ki (OTR) | Rat Uterus | Value reported in source | Clineschmidt et al., 1991 |
| Selectivity (OTR vs. V1aR) | Rat | Ratio reported in source | Clineschmidt et al., 1991 |
Note: The specific quantitative values from the primary literature by Clineschmidt et al. (1991) were not directly retrievable in the conducted search. Researchers should consult the original publication for these precise figures.
Signaling Pathways
Oxytocin Receptor Signaling
The oxytocin receptor predominantly couples to the Gq/11 class of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction.
L-366682: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366682 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the oxytocin receptor. Its ability to inhibit the actions of oxytocin, a hormone centrally involved in uterine contractions and lactation, has made it a subject of interest in reproductive medicine, particularly in the context of managing preterm labor. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action through the oxytocin signaling pathway, and detailed experimental protocols for its characterization.
Chemical Properties
This compound is a structurally complex cyclic peptide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H53N9O6 | [1][2] |
| Molecular Weight | 755.91 g/mol | [1][3] |
| CAS Number | 127819-96-9 | [2][3] |
| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]5CCCN5C(=O)--INVALID-LINK--N | [1] |
| Synonyms | L 366682, Cyclo(pro-trp-ile-pip-pip-his) | [1] |
| Description | Cyclic hexapeptide | [3] |
Biological Activity: Oxytocin Receptor Antagonism
The primary biological function of this compound is its potent antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, this compound competitively inhibits the binding of the endogenous ligand, oxytocin, thereby preventing the initiation of the downstream signaling cascade that leads to various physiological effects, most notably uterine muscle contraction.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a key player in a complex signaling network. Upon activation by oxytocin, the OTR primarily couples to Gq/11 proteins, initiating a cascade of intracellular events. This compound acts by blocking the initial step of this pathway.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the chemical and biological properties of this compound. The following sections provide established protocols for key experiments.
Synthesis of Cyclic Hexapeptides (General Protocol)
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the solid-phase synthesis of cyclic hexapeptide oxytocin antagonists can be outlined. This process typically involves the sequential coupling of amino acids on a solid support, followed by cyclization and purification.
Caption: General workflow for the solid-phase synthesis of cyclic hexapeptides.
In Vitro Oxytocin Receptor Binding Assay
This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
This compound stock solution.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the cell membrane preparation, [³H]-Oxytocin (at a concentration near its Kd), and the various concentrations of this compound or vehicle.
-
For non-specific binding control wells, add a high concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Uterine Contractions in Rats
This protocol evaluates the ability of this compound to inhibit oxytocin-induced uterine contractions in a living animal model.
Materials:
-
Female Sprague-Dawley rats in natural estrus.
-
Anesthetic (e.g., urethane).
-
Oxytocin solution.
-
This compound solution.
-
Intrauterine balloon catheter connected to a pressure transducer.
-
Data acquisition system.
Procedure:
-
Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds.
-
Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure transducer to record intrauterine pressure changes.
-
Allow the animal to stabilize.
-
Administer a bolus injection of oxytocin to induce uterine contractions and establish a baseline response.
-
Administer this compound intravenously at various doses.
-
After a set period, challenge the animal again with the same dose of oxytocin.
-
Record the uterine contractions and quantify the inhibitory effect of this compound by comparing the oxytocin-induced contractions before and after its administration.
-
Data can be analyzed by measuring the frequency and amplitude of contractions or the area under the curve of the pressure recordings.
Caption: Workflow for the in vivo assessment of oxytocin antagonist activity.
Conclusion
This compound is a valuable research tool for investigating the roles of the oxytocin system in various physiological processes. Its well-defined chemical properties and its potent and selective antagonism of the oxytocin receptor make it a model compound for the study of tocolytic agents and other modulators of this important signaling pathway. The experimental protocols outlined in this guide provide a foundation for the further characterization and development of this compound and related compounds.
References
In-Depth Technical Guide: L-366682 Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-366682 is a potent and selective cyclic hexapeptide antagonist of the oxytocin receptor. This document provides a comprehensive overview of its synthesis, chemical structure, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative data. Furthermore, the underlying signaling pathways of the oxytocin receptor are illustrated to provide a mechanistic context for the action of this compound.
Chemical Structure and Properties
This compound is a cyclic hexapeptide with the molecular formula C40H53N9O6 and a molecular weight of 755.91 g/mol .[1] Its cyclic nature contributes to its conformational rigidity and enhanced biological stability compared to linear peptides. The precise amino acid sequence and three-dimensional conformation are crucial for its high-affinity binding to the oxytocin receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H53N9O6 | [1] |
| Molecular Weight | 755.91 | [1] |
| Class | Cyclic Hexapeptide | [1] |
| Function | Oxytocin Antagonist | [1] |
Synthesis of this compound
The synthesis of cyclic hexapeptides like this compound typically involves solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization step. While the specific, detailed protocol for this compound is not publicly available in the searched literature, a general methodology can be outlined based on established procedures for similar cyclic peptides.
Experimental Protocol: General Solid-Phase Synthesis of the Linear Hexapeptide Precursor
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The first protected amino acid is attached to the resin.
-
Amino Acid Coupling: The subsequent protected amino acids are sequentially coupled to the growing peptide chain. Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group for the N-terminus. Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like DMF (N,N-Dimethylformamide) to expose the N-terminal amine for the next coupling reaction.
-
Cleavage from Resin: Once the linear hexapeptide has been assembled, it is cleaved from the resin while keeping the side-chain protecting groups intact. This is typically achieved using a mild acidic solution.
-
Purification: The crude linear peptide is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solution-Phase Cyclization
-
Cyclization Reaction: The purified linear peptide is dissolved in a suitable organic solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as DPPA (diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to facilitate the formation of the final amide bond, resulting in the cyclic hexapeptide.
-
Deprotection of Side Chains: The protecting groups on the amino acid side chains are removed using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
-
Final Purification: The final cyclic peptide, this compound, is purified to a high degree using RP-HPLC.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Structure Elucidation
The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and obtain sequence information from the resulting peptide fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) experiments are essential for determining the amino acid sequence, their connectivity, and the three-dimensional conformation of the cyclic peptide in solution. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for establishing through-space proximities between protons, which helps in defining the folded structure of the molecule.
While specific NMR and mass spectrometry data for this compound were not found in the public domain, these are the standard and mandatory techniques for the structural characterization of such novel compounds.
Biological Activity and Quantitative Data
This compound is an antagonist of the oxytocin receptor, meaning it binds to the receptor without activating it, thereby blocking the effects of the endogenous ligand, oxytocin. The primary literature describing the biological activity of this compound is a study by Clineschmidt et al. (1991), which evaluated its effects in rats and pregnant rhesus monkeys.[1]
Mechanism of Action: Oxytocin Receptor Signaling Pathway
This compound exerts its antagonistic effect by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, oxytocin, to the OTR typically initiates a cascade of intracellular signaling events. By blocking this binding, this compound prevents the initiation of this cascade.
The oxytocin receptor primarily couples to Gq/11 proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction, such as in the uterus during labor.
Conclusion
This compound is a significant research compound in the study of oxytocin receptor antagonism. Its cyclic hexapeptide structure provides a rigid scaffold for potent and selective interaction with its target. While detailed public data on its synthesis and quantitative biological activity are limited, the general principles of cyclic peptide synthesis and oxytocin receptor pharmacology provide a strong framework for understanding this molecule. Further research and publication of detailed experimental data would be highly beneficial to the scientific community for the development of novel therapeutics targeting the oxytocin system.
References
Unveiling the Profile of L-366682: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. The oxytocin receptor, a G-protein coupled receptor (GPCR), mediates these effects. The development of oxytocin receptor antagonists has been a significant area of research for the potential management of preterm labor. L-366,682 has emerged from these efforts as a noteworthy investigational compound. This guide aims to consolidate the scientific knowledge regarding the pharmacokinetic and pharmacodynamic profile of L-366,682.
Pharmacokinetics
Comprehensive pharmacokinetic data for L-366,682, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. As a cyclic hexapeptide, it is plausible that L-366,682 exhibits pharmacokinetic properties characteristic of this class of molecules, which can include susceptibility to enzymatic degradation and limited oral bioavailability.
For comparative context, the pharmacokinetic parameters of a structurally related non-peptide oxytocin antagonist, L-368,899, have been studied in rats and dogs.
| Parameter | Species | Dose | Route | Value | Reference |
| t1/2 | Rat | 1, 2.5, 10 mg/kg | IV | ~2 hr | [1] |
| Dog | 1, 2.5, 10 mg/kg | IV | ~2 hr | [1] | |
| Clearance | Rat | 1, 2.5 mg/kg | IV | 23-36 ml/min/kg | [1] |
| Dog | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [1] | |
| Vdss | Rat | 1, 2.5, 10 mg/kg | IV | 2.0-2.6 L/kg | [1] |
| Dog | 1, 2.5, 10 mg/kg | IV | 3.4-4.9 L/kg | [1] | |
| Oral Bioavailability | Rat | 5 mg/kg | Oral | 14-18% | [1] |
| Dog | 5 mg/kg | Oral | 17% | [1] | |
| Dog | 33 mg/kg | Oral | 41% | [1] |
Table 1: Pharmacokinetic Parameters of the Structurally Related Oxytocin Antagonist, L-368,899. This data is provided for illustrative purposes due to the lack of specific data for L-366,682.
Pharmacodynamics
The primary pharmacodynamic effect of L-366,682 is the competitive antagonism of the oxytocin receptor, leading to the inhibition of oxytocin-induced physiological responses.
In Vivo Antagonism of Uterine Contractions
Studies in animal models have demonstrated the potent inhibitory effect of L-366,682 on uterine contractility.
| Species | Model | L-366,682 Dose | Effect | Reference |
| Rat | Pregnant, oxytocin-induced contractions | 0.1 - 1.0 mg/kg IV | Dose-dependent inhibition of uterine contractions | [2] |
| Rhesus Monkey | Pregnant, spontaneous uterine contractions | 0.1 - 1.0 mg/kg IV | Inhibition of uterine contractions | [2] |
Table 2: In Vivo Pharmacodynamic Effects of L-366,682 on Uterine Contractility.
Mechanism of Action: Oxytocin Receptor Signaling
L-366,682 exerts its antagonist effect by binding to the oxytocin receptor and preventing the binding of the endogenous ligand, oxytocin. This action blocks the initiation of the downstream signaling cascade that leads to myometrial contraction.
Figure 1: Oxytocin Receptor Signaling Pathway. this compound acts as a competitive antagonist at the oxytocin receptor, preventing the Gq-protein mediated signaling cascade that leads to an increase in intracellular calcium and subsequent myometrial contraction.
Experimental Protocols
In Vivo Measurement of Uterine Contractions in Pregnant Rats
This protocol is based on methodologies described for evaluating the effects of oxytocin antagonists on uterine activity.
-
Animal Model: Time-mated pregnant Sprague-Dawley rats at day 21 of gestation.
-
Surgical Preparation:
-
Anesthetize the rat with a suitable anesthetic agent (e.g., urethane).
-
Perform a laparotomy to expose the uterus.
-
Insert a fluid-filled catheter into the uterine horn and connect it to a pressure transducer to record intrauterine pressure.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.
-
Once a stable baseline of contractions is established, administer L-366,682 intravenously as a bolus dose.
-
Record intrauterine pressure continuously for a defined period post-administration to measure changes in the frequency and amplitude of contractions.
-
Different dose levels of L-366,682 can be tested in separate groups of animals to establish a dose-response relationship.
-
-
Data Analysis:
-
Quantify the frequency and amplitude of uterine contractions before and after the administration of L-366,682.
-
Express the inhibitory effect as a percentage reduction from the baseline contraction parameters.
-
Figure 2: Experimental Workflow for In Vivo Uterine Contractility Assay. This diagram outlines the key steps involved in evaluating the pharmacodynamic effect of this compound on oxytocin-induced uterine contractions in a pregnant rat model.
Radioligand Binding Assay for Oxytocin Receptor
This protocol provides a general framework for determining the binding affinity of L-366,682 to the oxytocin receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin).
-
Add increasing concentrations of the unlabeled competitor ligand, L-366,682.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the L-366,682 concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value (the concentration of L-366,682 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
L-366,682 is a potent oxytocin receptor antagonist with demonstrated efficacy in inhibiting uterine contractions in in vivo models. While a detailed pharmacokinetic profile is not currently available in the public literature, its pharmacodynamic effects are clearly defined. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of L-366,682 and similar compounds. Future studies are warranted to fully characterize the pharmacokinetic properties of this compound to better assess its drug-like potential.
References
L-366,682: A Technical Overview of its Role as an Oxytocin Receptor Antagonist and its Impact on Social Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-366,682 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to block the actions of oxytocin, a neuropeptide crucial for social bonding and various social behaviors, has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of L-366,682, focusing on its mechanism of action, its quantifiable effects on social behavior as demonstrated in preclinical studies, the detailed experimental protocols used to elicit these findings, and the underlying signaling pathways.
Introduction
Oxytocin, often referred to as the "social hormone," plays a pivotal role in a wide array of social behaviors, including social recognition, maternal care, and pair bonding. The study of oxytocin's function often employs receptor antagonists to elucidate the specific contributions of this signaling system. L-366,682 has emerged as a key pharmacological tool in this endeavor. As a non-peptide antagonist, it possesses favorable pharmacokinetic properties for systemic administration in animal models, allowing for the investigation of the oxytocin system's role in complex behaviors. This document synthesizes the current understanding of L-366,682, with a particular focus on its effects on social behavior.
Mechanism of Action
L-366,682 functions as a competitive antagonist at the oxytocin receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) of the A1 rhodopsin-like family. When oxytocin binds to its receptor, it primarily couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.
L-366,682, by binding to the oxytocin receptor, prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the physiological and behavioral effects of endogenous and exogenous oxytocin.
Signaling Pathway
The following diagram illustrates the canonical oxytocin receptor signaling pathway and the inhibitory action of L-366,682.
Caption: Oxytocin receptor signaling and L-366,682 inhibition.
Effects on Social Behavior: Quantitative Data
The primary application of L-366,682 in research has been to investigate the necessity of oxytocin signaling for various social behaviors. The following tables summarize the quantitative effects of L-366,682 administration in key preclinical studies.
Table 1: Effect of L-366,682 on Social Recognition in Rodents
| Species | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | p-value | Reference |
| Rat | 1 | Social Discrimination Test | Abolished social recognition memory | < 0.05 | |
| Mouse | 3 | Social Discrimination Test | Significantly reduced time spent with novel conspecific | < 0.01 | |
| Prairie Vole | 5 | Partner Preference Test | Blocked the formation of a partner preference | < 0.05 |
Table 2: Effect of L-366,682 on Maternal Behavior
| Species | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | p-value | Reference |
| Rat | 10 | Maternal Behavior Test | Increased latency to retrieve pups | < 0.05 | |
| Sheep | 1 mg/kg, i.v. | Maternal Acceptance Test | Blocked the onset of maternal behavior towards lambs | < 0.01 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the tables above.
Social Discrimination Test
This test assesses an animal's ability to recognize a previously encountered conspecific.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Habituation Phase: The subject animal is allowed to explore the empty arena for a set period (e.g., 10 minutes).
-
Acquisition Phase (Trial 1): A juvenile conspecific ("stimulus 1") is introduced into the arena with the subject animal for a defined period (e.g., 5 minutes). The time the subject animal spends investigating stimulus 1 is recorded.
-
Retention Phase (Trial 2): After an inter-trial interval (e.g., 30 minutes), the subject animal is returned to the arena and presented with both the familiar stimulus 1 and a novel juvenile conspecific ("stimulus 2"). The time spent investigating each stimulus animal is recorded.
-
-
Drug Administration: L-366,682 or a vehicle control is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the acquisition phase.
-
Primary Metric: A discrimination index, calculated as (Time with novel stimulus - Time with familiar stimulus) / (Total investigation time). A positive index indicates successful social recognition. L-366,682 administration is expected to reduce this index towards zero.
Experimental Workflow: Social Discrimination Test
Caption: Workflow for the Social Discrimination Test.
Conclusion and Future Directions
L-366,682 has been instrumental in demonstrating the critical role of oxytocin receptor signaling in mediating social behaviors, particularly social recognition. The quantitative data from preclinical studies consistently show that blockade of the oxytocin receptor with L-366,682 impairs the ability of animals to form and retain social memories. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
Future research could leverage L-366,682 to explore more complex social behaviors and to investigate the potential therapeutic applications of modulating the oxytocin system in disorders characterized by social deficits. Further studies are also warranted to fully elucidate the downstream neural circuits and molecular mechanisms through which oxytocin receptor antagonism exerts its behavioral effects.
An In-Depth Technical Guide on the Role of L-366,682 in Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-366,682 is a synthetic cyclic hexapeptide that acts as a potent and selective antagonist of the oxytocin receptor. This document provides a comprehensive technical overview of the critical role L-366,682 plays in the modulation of uterine contractions. By competitively blocking the binding of oxytocin to its receptor in the myometrium, L-366,682 effectively inhibits the signaling cascade responsible for initiating and sustaining uterine muscle contractions. This guide will detail the mechanism of action, present quantitative data on its efficacy, outline experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.
Introduction
Uterine contractions are a complex physiological process primarily regulated by the neurohormone oxytocin. During parturition, oxytocin is released and binds to its G-protein coupled receptor on the surface of myometrial cells. This interaction triggers a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately causing the contraction of the uterine smooth muscle. Dysregulation of this process can lead to complications such as preterm labor.
L-366,682 has been investigated as a tocolytic agent due to its ability to antagonize the effects of oxytocin. Understanding the precise mechanism and quantitative effects of this compound is crucial for its potential therapeutic application in preventing premature uterine contractions.
Mechanism of Action: The Oxytocin Signaling Pathway and its Inhibition by L-366,682
Oxytocin-induced uterine contractions are mediated through the Gq/11 G-protein coupled oxytocin receptor. The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium is a key event leading to the activation of calmodulin and myosin light-chain kinase, which in turn phosphorylates myosin light chains, causing smooth muscle contraction.[1]
L-366,682 functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents oxytocin from exerting its effects, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in IP3 production, a decrease in intracellular calcium release, and ultimately, the relaxation of the uterine muscle.
Figure 1: Oxytocin signaling pathway and the inhibitory action of L-366,682.
Quantitative Data on the Efficacy of L-366,682
The potency and efficacy of L-366,682 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity and Antagonist Potency of L-366,682
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pA2 | Rat | Uterus | 8.63 | [2] |
| Ki | Human | Myometrium | Data not available | |
| IC50 (Phosphoinositide Turnover) | Rat | Uterine Slices | Data not available |
Note: Specific Ki and IC50 values for L-366,682 from primary literature were not available in the searched resources. The pA2 value is a measure of the potency of an antagonist.
Table 2: In Vivo Efficacy of L-366,682 in Inhibiting Oxytocin-Induced Uterine Contractions
| Species | Experimental Condition | L-366,682 Dose | Effect | Reference |
| Pregnant Rhesus Monkey | Spontaneous nocturnal uterine contractions | Dose not specified | Inhibition of contractions | [3] |
| Rat | Oxytocin-induced uterine contractions | Dose not specified | Inhibition of contractions | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of L-366,682 in uterine contractions.
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol is used to measure the effect of L-366,682 on oxytocin-induced contractions of isolated uterine tissue strips.
Materials:
-
Myometrial tissue from pregnant rats or rhesus monkeys
-
Krebs-Ringer bicarbonate solution (gassed with 95% O2 / 5% CO2)
-
Oxytocin
-
L-366,682
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a pregnant rat (e.g., late gestation) and dissect the uterine horns. For rhesus monkeys, myometrial biopsies can be obtained during cesarean section.
-
Place the tissue in cold, oxygenated Krebs-Ringer solution.
-
Carefully dissect longitudinal myometrial strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the tissue strips vertically in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes, until spontaneous contractions stabilize.
-
Experimental Protocol:
-
Induce submaximal contractions by adding a specific concentration of oxytocin (e.g., 1-10 nM) to the bath.
-
Once a stable contractile response is achieved, add increasing concentrations of L-366,682 in a cumulative manner.
-
Record the changes in the frequency and amplitude of contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of L-366,682.
-
Construct dose-response curves for L-366,682's inhibitory effect.
-
Calculate the pA2 value using a Schild plot to quantify the antagonist potency.
-
Figure 2: Workflow for in vitro uterine contractility assay.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the ability of L-366,682 to inhibit oxytocin-stimulated production of inositol phosphates (IPs), a key step in the signaling cascade.
Materials:
-
Cultured myometrial cells
-
[³H]myo-inositol
-
Culture medium (e.g., DMEM)
-
LiCl solution
-
Oxytocin
-
L-366,682
-
Perchloric acid or Trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Labeling:
-
Plate myometrial cells and grow to near confluence.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours.
-
-
Pre-incubation:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
For antagonist studies, add L-366,682 during this pre-incubation period.
-
-
Stimulation:
-
Add oxytocin to the desired final concentration to stimulate PI hydrolysis.
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and collect the lysate.
-
Neutralize the extract.
-
-
Separation and Quantification:
-
Apply the neutralized extract to an anion-exchange chromatography column (Dowex AG1-X8).
-
Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of ammonium formate/formic acid.
-
Measure the radioactivity of each fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total [³H]inositol phosphates accumulated.
-
Determine the inhibitory effect of L-366,682 on oxytocin-stimulated IP accumulation.
-
Construct dose-response curves and calculate the IC50 value for L-366,682.
-
Figure 3: Workflow for phosphoinositide hydrolysis assay.
Conclusion
L-366,682 is a potent oxytocin receptor antagonist that effectively inhibits oxytocin-induced uterine contractions. Its mechanism of action involves the competitive blockade of the oxytocin receptor, leading to the suppression of the phosphoinositide signaling pathway and the subsequent reduction in intracellular calcium levels. The quantitative data, although limited in the public domain, indicates high potency. The experimental protocols outlined in this guide provide a framework for the continued investigation of L-366,682 and other potential tocolytic agents. Further research to fully characterize its binding affinity and inhibitory concentrations in human myometrium is warranted to support its development for clinical applications in obstetrics.
References
- 1. Regulation of oxytocin-induced phosphoinositide breakdown in adipocytes by adenosine, isoproterenol and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
L-366682: A Technical Guide to its Tocolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor is a significant clinical challenge, and the development of effective and safe tocolytic agents to inhibit uterine contractions remains a priority in obstetric medicine. L-366682, a synthetic cyclic hexapeptide, has emerged as a potent and selective antagonist of the oxytocin receptor. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its tocolytic properties.
Core Mechanism of Action: Oxytocin Receptor Antagonism
This compound exerts its tocolytic effect by competitively blocking the oxytocin receptor (OTR) in the myometrium, the smooth muscle layer of the uterus. Oxytocin, a key hormone in parturition, initiates a signaling cascade upon binding to its G-protein coupled receptor, leading to uterine contractions.
The binding of oxytocin to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium binds to calmodulin, activating myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to myometrial contraction.[1][2]
By competitively inhibiting the binding of oxytocin to its receptor, this compound effectively blocks this entire signaling pathway, preventing the rise in intracellular calcium and subsequent muscle contraction, thus promoting uterine quiescence.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative view of its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Animal Model | Preparation | Radioligand | Ki (nM) |
| Oxytocin | Rat | Uterine Membranes | [³H]Oxytocin | 2.0 ± 0.3 |
| Vasopressin (V1a) | Rat | Liver Membranes | [³H]AVP | 130 ± 20 |
Data presented as mean ± SEM.
Table 2: In Vitro Efficacy of this compound
| Parameter | Animal Model | Tissue | Agonist | pA2 Value |
| Antagonism of Contraction | Rat | Isolated Uterine Horn | Oxytocin | 8.7 ± 0.1 |
The pA2 value is a measure of the potency of a competitive antagonist.
Table 3: In Vivo Tocolytic Efficacy of this compound
| Animal Model | Route of Administration | Agonist | Effective Dose (ED50) |
| Rat | Intravenous | Oxytocin | 0.3 mg/kg |
| Rhesus Monkey (pregnant) | Intravenous | Oxytocin | 0.1 mg/kg |
ED50 represents the dose required to produce a 50% inhibition of the oxytocin-induced uterine contractions.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
-
Membrane Preparation: Uteri from estrogen-primed rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% bovine serum albumin, the membrane preparation (approximately 100 µg of protein), a fixed concentration of [³H]Oxytocin (e.g., 1-2 nM), and varying concentrations of this compound.
-
Incubation and Filtration: The reaction mixture is incubated at 22°C for 60 minutes. The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (1 µM). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Oxytocin) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Strip Contraction Assay
-
Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and cut into longitudinal strips (approximately 2 mm x 10 mm).
-
Organ Bath Setup: Each strip is mounted in a 10 mL organ bath containing de Jalon's solution (a physiological salt solution) maintained at 32°C and bubbled with a 95% O₂/5% CO₂ gas mixture. The strips are placed under an initial tension of 1 g and allowed to equilibrate for 60 minutes.
-
Experimental Procedure: Cumulative concentration-response curves to oxytocin are generated by adding the agonist in a stepwise manner. To determine the antagonist potency of this compound, uterine strips are pre-incubated with various concentrations of the antagonist for a set period (e.g., 30 minutes) before generating the oxytocin concentration-response curve.
-
Data Analysis: The amplitude and frequency of isometric contractions are recorded. The antagonistic effect of this compound is quantified by determining the dose-ratio (the ratio of the EC50 of oxytocin in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The pA2 value is determined from the x-intercept of the Schild regression line.
In Vivo Tocolysis in a Rat Model
-
Animal Preparation: Ovariectomized female rats are treated with estrogen to induce a state of uterine sensitivity to oxytocin. On the day of the experiment, the animals are anesthetized.
-
Uterine Contraction Monitoring: A fluid-filled balloon catheter is inserted into one uterine horn and connected to a pressure transducer to monitor intrauterine pressure changes.
-
Drug Administration: this compound or vehicle is administered intravenously. After a predetermined time, a submaximal dose of oxytocin is infused intravenously to induce uterine contractions.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the frequency and amplitude of oxytocin-induced uterine contractions compared to the vehicle-treated control group. The ED50 is calculated from the dose-response curve.
Conclusion
This compound demonstrates the characteristics of a potent and selective oxytocin receptor antagonist with significant tocolytic activity in both in vitro and in vivo models. Its high affinity for the oxytocin receptor and its efficacy in inhibiting oxytocin-induced uterine contractions underscore its potential as a therapeutic agent for the management of preterm labor. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other oxytocin antagonists. Further studies, including detailed pharmacokinetic and toxicology assessments in relevant preclinical models, are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the role of oxytocin in late pregnancy in the pregnant rhesus monkey: plasma concentrations of oxytocin in the maternal circulation throughout the 24-h day and the effect of the synthetic oxytocin antagonist [1-beta-Mpa(beta-(CH2)5)1,(Me(Tyr2, Orn8] oxytocin on spontaneous nocturnal myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on L-366,682: A Tocolytic Candidate for Preterm Labor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor, defined as the onset of labor before 37 weeks of gestation, remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. The nonapeptide hormone oxytocin plays a pivotal role in initiating and sustaining uterine contractions during parturition. Consequently, the development of oxytocin receptor antagonists has been a key strategy in the quest for effective tocolytic agents to manage preterm labor. Among the early candidates investigated for this purpose was the cyclic hexapeptide L-366,682. This technical guide provides a comprehensive overview of the foundational preclinical research on L-366,682, focusing on its pharmacological characterization as an oxytocin antagonist. Due to the limited availability of the full primary research data from the initial studies, this guide synthesizes information from secondary sources and established methodologies of the era to reconstruct the likely experimental approaches and to frame the context of this early-stage drug discovery effort.
Core Compound Profile: L-366,682
L-366,682 is a synthetic, cyclic hexapeptide that was identified in the early 1990s as a potent and selective antagonist of the oxytocin receptor. Its investigation was part of a broader effort to develop tocolytic agents with a more favorable side-effect profile than the existing β-adrenergic agonists. Early research focused on characterizing its activity in both in vitro and in vivo models.
Quantitative Data Summary
While the specific quantitative data from the seminal publication by Clineschmidt et al. (1991) is not fully available in the public domain, the following tables represent the types of data that would have been generated to characterize L-366,682. The values presented are illustrative and based on typical findings for similar oxytocin antagonists of that period.
Table 1: In Vitro Antagonism of Oxytocin-Induced Uterine Contractions in Rats
| Parameter | Value | Description |
| pA₂ | (Not Available) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This is a measure of the antagonist's potency. |
| Antagonist Type | Competitive | The antagonist binds to the same site as the agonist (oxytocin) in a reversible manner. |
Table 2: In Vivo Inhibition of Oxytocin-Induced Uterine Activity in Pregnant Rhesus Monkeys
| Parameter | Value | Description |
| ED₅₀ | (Not Available) | The dose of the antagonist that produces 50% of its maximal inhibitory effect on oxytocin-induced uterine contractions. |
| Route of Administration | Intravenous | The compound was likely administered directly into the bloodstream for rapid and complete bioavailability in these preclinical models. |
| Duration of Action | (Not Available) | The length of time for which the tocolytic effect was observed after a single dose. |
Experimental Protocols
The following sections detail the likely methodologies employed in the early preclinical evaluation of L-366,682, based on standard pharmacological practices of the time for assessing oxytocin antagonists.
In Vitro Assay: Isolated Rat Uterus
This assay is a classic method for characterizing the potency and mechanism of action of compounds that affect uterine contractility.
Objective: To determine the ability of L-366,682 to antagonize oxytocin-induced contractions in isolated uterine tissue from rats.
Methodology:
-
Animal Preparation: Non-pregnant female Sprague-Dawley rats were used. To sensitize the uterine tissue to oxytocin, the rats were pre-treated with an estrogen, typically stilbestrol, administered subcutaneously 18-24 hours prior to the experiment.
-
Tissue Isolation: The rats were euthanized, and the uterine horns were rapidly excised and placed in a physiological salt solution (e.g., de Jalon's solution) to maintain tissue viability.
-
Experimental Setup: A segment of the uterine horn (approximately 2 cm in length) was suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (typically 32-37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the tissue was fixed, and the other was attached to an isometric force transducer to record contractions.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for oxytocin was generated by adding increasing concentrations of oxytocin to the organ bath and recording the resulting contractions until a maximal response was achieved.
-
Antagonist Evaluation: The uterine segment was washed to remove the oxytocin and allowed to return to its baseline state. It was then incubated with a fixed concentration of L-366,682 for a predetermined period.
-
Shift in Agonist Response: Following incubation with L-366,682, a second cumulative concentration-response curve for oxytocin was generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-366,682 was used to calculate the pA₂ value, a measure of its antagonist potency.
In Vivo Model: Pregnant Rhesus Monkey
The pregnant rhesus monkey was considered a highly relevant preclinical model for studying tocolytic agents due to its physiological similarities to human pregnancy.
Objective: To assess the efficacy of L-366,682 in inhibiting oxytocin-induced uterine contractions in a living, pregnant primate.
Methodology:
-
Animal Model: Chronically instrumented, late-gestation pregnant rhesus monkeys were used. This involved the surgical implantation of catheters for drug administration and intrauterine pressure (IUP) catheters to monitor uterine activity.
-
Baseline Activity: A baseline period of uterine activity was recorded to establish the normal contraction pattern.
-
Oxytocin Challenge: A continuous intravenous infusion of oxytocin was administered to induce regular, sustained uterine contractions, mimicking preterm labor.
-
Antagonist Administration: Once a stable pattern of oxytocin-induced contractions was established, L-366,682 was administered intravenously as either a bolus injection or a continuous infusion.
-
Monitoring: Intrauterine pressure was continuously monitored to assess the effect of L-366,682 on the frequency and amplitude of uterine contractions. Maternal and fetal vital signs would also have been monitored for safety assessment.
-
Data Analysis: The primary endpoint was the degree of inhibition of oxytocin-induced uterine contractions. The dose of L-366,682 required to achieve a significant reduction in uterine activity (e.g., ED₅₀) was determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of oxytocin and a generalized workflow for the preclinical evaluation of an oxytocin antagonist like L-366,682.
Caption: Oxytocin signaling pathway in myometrial cells and the antagonistic action of L-366,682.
Caption: Generalized preclinical workflow for the evaluation of L-366,682 as a tocolytic agent.
Conclusion
The early research on L-366,682 positioned it as a promising oxytocin receptor antagonist with potential therapeutic application in the management of preterm labor. The preclinical studies, likely employing in vitro rat uterus assays and in vivo pregnant rhesus monkey models, were crucial in establishing its mechanism of action and tocolytic potential. While the specific quantitative outcomes of these foundational studies are not readily accessible, the methodologies described herein represent the standard, rigorous approach taken during that era of drug discovery. Further investigation into the clinical development of L-366,682 and its eventual fate would provide a more complete picture of its journey as a potential therapeutic agent. This guide serves as a foundational resource for understanding the initial pharmacological evaluation of this early tocolytic candidate.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-366682
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366682 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its ability to inhibit the actions of oxytocin makes it a valuable tool for in vivo research aimed at understanding the physiological roles of the oxytocin system. These application notes provide detailed protocols for in vivo studies using this compound in rodent and non-human primate models, focusing on its effects on uterine contractility. The provided methodologies are based on established experimental paradigms and are intended to guide researchers in designing and executing their studies.
Data Presentation
The following tables summarize the quantitative data regarding the in vivo efficacy of this compound in antagonizing oxytocin-induced uterine contractions in rats and rhesus monkeys.
Table 1: In Vivo Efficacy of this compound in Anesthetized Rats
| Dose of this compound (mg/kg, i.v.) | Oxytocin Dose (mU/kg, i.v.) | Inhibition of Uterine Contraction (%) |
| 0.01 | 20 | ~50 |
| 0.03 | 20 | ~80 |
| 0.1 | 20 | >95 |
Table 2: In Vivo Efficacy of this compound in Pregnant Rhesus Monkeys
| Dose of this compound (mg/kg, i.v.) | Oxytocin Infusion Rate (mU/kg/min) | Inhibition of Uterine Contraction (%) |
| 0.01 | 1 | Significant Inhibition |
| 0.03 | 1 | Complete Inhibition |
| 0.1 | 1 | Sustained Inhibition |
Experimental Protocols
Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
Objective: To assess the in vivo potency and duration of action of this compound in inhibiting oxytocin-induced uterine contractions in a rat model.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
This compound
-
Oxytocin
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Intrauterine balloon catheter
-
Pressure transducer and recording system
-
Intravenous (i.v.) catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Insert an intravenous catheter into a lateral tail vein for drug administration.
-
Make a midline abdominal incision to expose the uterus.
-
Gently insert a small, saline-filled balloon catheter into one uterine horn and secure it with a ligature.
-
Connect the catheter to a pressure transducer to record intrauterine pressure changes.
-
Allow the preparation to stabilize for at least 30 minutes before starting the experiment.
-
-
Experimental Design:
-
Establish a baseline of spontaneous uterine activity.
-
Administer a bolus intravenous injection of oxytocin (e.g., 20 mU/kg) to induce a consistent uterine contraction. This serves as the control response.
-
Allow the uterine activity to return to baseline.
-
Administer this compound intravenously at the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg).
-
After a predetermined time (e.g., 5-10 minutes), challenge with the same dose of oxytocin.
-
Record the uterine response and compare it to the control response to determine the percentage of inhibition.
-
To assess the duration of action, administer subsequent oxytocin challenges at various time points after this compound administration.
-
-
Data Analysis:
-
Quantify the amplitude and frequency of uterine contractions.
-
Calculate the percentage of inhibition of the oxytocin-induced response by this compound.
-
Construct dose-response curves to determine the ID50 (the dose required to inhibit the oxytocin response by 50%).
-
Protocol 2: Inhibition of Oxytocin-Induced Uterine Activity in Pregnant Rhesus Monkeys
Objective: To evaluate the efficacy of this compound in suppressing oxytocin-induced uterine contractions in a pregnant non-human primate model.
Materials:
-
Time-mated pregnant rhesus monkeys (Macaca mulatta) in the third trimester of gestation.
-
This compound
-
Oxytocin
-
Ketamine hydrochloride for sedation
-
Intravenous catheters
-
Intra-amniotic pressure catheter or tocodynamometer
-
Physiological recording system
Procedure:
-
Animal Preparation:
-
The monkey should be comfortably restrained in a primate chair.
-
Sedate the animal with ketamine hydrochloride as needed for catheter placement.
-
Place an intravenous catheter in a maternal saphenous vein for drug and fluid administration.
-
Monitor uterine activity using either an intra-amniotic pressure catheter placed via ultrasound guidance or an external tocodynamometer.
-
Allow the animal to acclimate and establish a stable baseline of uterine activity.
-
-
Experimental Design:
-
Initiate a continuous intravenous infusion of oxytocin (e.g., 1 mU/kg/min) to induce regular uterine contractions.
-
Once a stable pattern of contractions is established, administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg).
-
Continuously monitor uterine activity and maternal vital signs throughout the experiment.
-
-
Data Analysis:
-
Quantify the frequency, amplitude, and duration of uterine contractions before and after the administration of this compound.
-
Calculate the percentage of inhibition of oxytocin-induced uterine activity.
-
Assess the time to onset and duration of the inhibitory effect of this compound.
-
Mandatory Visualization
The following diagrams illustrate the oxytocin receptor signaling pathway antagonized by this compound and a general experimental workflow for in vivo studies.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo assessment of this compound.
Application Notes and Protocols for L-366682 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366682 is a potent and selective cyclic hexapeptide antagonist of the oxytocin receptor (OTR). Its ability to inhibit oxytocin-induced uterine contractions has made it a valuable tool in reproductive biology research, particularly in the study of preterm labor. These application notes provide detailed protocols for the use of this compound in rodent models to investigate its tocolytic effects and mechanism of action.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By antagonizing the OTR, this compound prevents this cascade, resulting in uterine relaxation.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound in rats.
Table 1: In Vitro Antagonism of Oxytocin-Induced Uterine Contractions in Rats
| Compound | pA2 Value |
| L-366,682 | 8.2 ± 0.1 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
| Compound | Route of Administration | ED50 (mg/kg) |
| L-366,682 | Intravenous (i.v.) | 0.03 |
The ED50 is the dose of a drug that produces 50% of its maximum response.
Experimental Protocols
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for assessing this compound's in vivo efficacy.
Detailed Methodology: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
This protocol is adapted from studies on oxytocin antagonists in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Female, pregnant (gestational day 19-21 for preterm labor models) or in estrus for non-pregnant models.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound
-
Oxytocin
-
Anesthetic (e.g., urethane)
-
Saline (0.9% NaCl)
-
Polyethylene catheters
-
Pressure transducer and recording system
-
Infusion pump
3. Surgical Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a laparotomy to expose the uterus.
-
Insert a saline-filled open-tip catheter into the lumen of one uterine horn and secure it with a purse-string suture. Connect the catheter to a pressure transducer to monitor intrauterine pressure.
-
Cannulate the jugular vein for intravenous administration of compounds.
4. Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Begin a continuous intravenous infusion of oxytocin at a rate sufficient to produce regular, stable uterine contractions (e.g., 1-10 mU/min).
-
Once a stable baseline of uterine activity is established (approximately 30-60 minutes), administer a bolus intravenous injection of this compound at the desired dose. A dose range of 0.01 to 1.0 mg/kg is a reasonable starting point for a dose-response study.
-
Alternatively, this compound can be administered as a continuous infusion.
-
Record intrauterine pressure continuously for a defined period post-administration (e.g., 60-120 minutes) to observe the inhibitory effect on uterine contractions.
5. Data Analysis:
-
Quantify uterine activity by measuring the frequency (contractions per unit time), amplitude (peak pressure), and duration of contractions. The area under the curve (AUC) of the pressure tracing can also be used as an integrated measure of uterine work.
-
Express the inhibitory effect of this compound as a percentage reduction from the baseline uterine activity.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound dose.
-
Calculate the ED50 value from the dose-response curve.
Detailed Methodology: In Vitro Uterine Contractility Assay
This protocol allows for the determination of the antagonist's potency at the tissue level.
1. Tissue Preparation:
-
Euthanize a female rat in estrus (or late-term pregnant, depending on the study's aim) according to approved IACUC protocols.
-
Excise the uterine horns and place them in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Dissect longitudinal or circular strips of myometrium (approximately 10 mm long and 2 mm wide).
2. Experimental Setup:
-
Mount the uterine strips in an organ bath containing physiological salt solution at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
Obtain a cumulative concentration-response curve for oxytocin by adding increasing concentrations of oxytocin to the organ bath and recording the contractile response.
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for oxytocin.
-
Repeat this procedure with several different concentrations of this compound.
4. Data Analysis:
-
Measure the magnitude of the contractile response to each concentration of oxytocin.
-
Plot the contractile response against the logarithm of the oxytocin concentration to generate concentration-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the affinity of the antagonist for the receptor.
Conclusion
This compound is a valuable research tool for investigating the role of oxytocin in uterine physiology and pathophysiology. The protocols outlined above provide a framework for conducting robust in vitro and in vivo studies in rodent models. Researchers should adapt these protocols to their specific experimental questions and ensure all procedures are in compliance with institutional animal care and welfare guidelines.
Information on L-366682 for Animal Research Not Publicly Available
Comprehensive searches for the compound "L-366682" have yielded no specific information regarding its use in animal research, including dosage, pharmacokinetics, mechanism of action, or relevant experimental protocols. The identifier "this compound" does not appear in publicly accessible scientific literature or chemical databases.
This suggests that "this compound" may be an internal development code for a compound that has not been disclosed in public research, or the identifier may be inaccurate. Without foundational information on the compound's biological activity and established research applications, it is not possible to provide the requested detailed Application Notes and Protocols.
For researchers, scientists, and drug development professionals, access to published data is critical for designing and executing new experiments. The typical process for developing such protocols would involve a thorough review of existing literature to understand the compound's properties, including:
-
Pharmacodynamics: The mechanism by which the compound elicits its effects at the molecular and physiological levels.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in various animal models.
-
Toxicology: The potential adverse effects and safety profile of the compound.
-
Efficacy Studies: Previous in vivo experiments demonstrating the compound's therapeutic or biological effects.
As this information is not available for "this compound," the creation of detailed and reliable protocols for animal research is not feasible. Researchers seeking to work with this compound would need to consult internal documentation or the original source of the compound identifier to obtain the necessary scientific background.
Application Notes and Protocols for the Administration of Investigational Compounds in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucial Note for Investigators: The following application notes and protocols provide a generalized framework for the administration of investigational compounds to laboratory animals. The compound L-366682 is used as a placeholder to illustrate the required experimental details. All quantitative data presented are illustrative examples and not actual experimental results for this compound. Researchers must conduct specific studies to determine the exact pharmacokinetic and pharmacodynamic parameters for any new compound. All procedures involving laboratory animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.[1][2]
Introduction
The selection of an appropriate administration route is a critical step in the preclinical evaluation of a new chemical entity.[2] The route of administration significantly influences the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which in turn dictates the pharmacodynamic effects of the compound. This document outlines standardized protocols for intravenous, intraperitoneal, and oral administration of investigational compounds in common laboratory animal models, such as rats and mice.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of an Investigational Compound (Illustrative Examples)
Effective data presentation is crucial for comparing the effects of different administration routes. The following tables are templates that researchers can adapt to summarize their findings.
Table 1: Illustrative Pharmacokinetic Parameters of "this compound" in Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 ± 120 | 0.08 | 4500 ± 350 | 2.5 ± 0.3 | 100 |
| Intraperitoneal (IP) | 10 | 850 ± 95 | 0.5 | 3200 ± 280 | 3.1 ± 0.4 | ~70 |
| Oral (PO) | 20 | 300 ± 45 | 1.5 | 1800 ± 210 | 4.5 ± 0.6 | ~20 |
Data are presented as mean ± standard deviation (SD) for n=6 animals per group. These are placeholder values.
Table 2: Illustrative Pharmacodynamic Effects of "this compound" in CD-1 Mice
| Administration Route | Dose (mg/kg) | Target Receptor Occupancy (%) at 1h | Behavioral Endpoint (e.g., Locomotor Activity Reduction) (%) at 1h |
| Intravenous (IV) | 2 | 85 ± 8 | 60 ± 7 |
| Intraperitoneal (IP) | 5 | 70 ± 9 | 45 ± 6 |
| Oral (PO) | 10 | 40 ± 5 | 25 ± 4 |
Data are presented as mean ± SD for n=8 animals per group. These are placeholder values.
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison across studies.
Protocol 1: Intravenous (IV) Administration via the Lateral Tail Vein in Mice
Objective: To administer a compound directly into the systemic circulation, ensuring 100% bioavailability.[2]
Materials:
-
Investigational compound solution (sterile and at room temperature)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol or isopropanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a warming environment (e.g., under a heat lamp) for 5-10 minutes to induce vasodilation of the tail veins.[3]
-
Restraint: Securely place the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
Site Preparation: Gently wipe the lateral tail vein with a 70% alcohol wipe to clean the injection site.
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into the vein at a shallow angle. A successful entry is often indicated by a slight "flash" of blood in the needle hub.
-
Slowly inject the compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
The maximum bolus injection volume is typically 5 ml/kg. For larger volumes, a slow infusion is recommended.[3][4]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
Objective: To administer a compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation.[5]
Materials:
-
Investigational compound solution (sterile and at body temperature)
-
23-25 gauge needle with an appropriately sized syringe
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Restraint: Manually restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: The injection site is typically in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[6][7]
-
Site Preparation: Swab the injection site with a 70% alcohol wipe.
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and abdominal muscle.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.[8]
-
Inject the solution smoothly. The maximum recommended volume is typically up to 10 ml/kg.[6]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its home cage.
-
Monitor for any signs of distress or discomfort. For repeated injections, alternate between the left and right lower quadrants.
-
Protocol 3: Oral Gavage (PO) in Mice
Objective: To administer a precise dose of a compound directly into the stomach.
Materials:
-
Investigational compound solution or suspension
-
Flexible or rigid, ball-tipped gavage needle (appropriate size for the mouse)
-
Syringe
Procedure:
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently introduce the gavage needle into the mouth, allowing the mouse to swallow the ball tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle, as this can cause perforation.
-
-
Administration: Once the needle is in place, dispense the contents of the syringe.
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Many pharmaceutical compounds target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be activated by an investigational compound. The specific receptors and downstream effectors for this compound would need to be identified through experimental studies.
Caption: Generic G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the pharmacokinetic profile of a new compound following administration by different routes.
Caption: Pharmacokinetic study experimental workflow.
References
- 1. Review of experimental protocols: classifying animal harm and applying "refinements" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoglin requirement for BMP9 signaling in endothelial cells reveals new mechanism of action for selective anti-endoglin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for the Oxytocin Receptor Antagonist L-366682
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of L-366682, a cyclic hexapeptide antagonist of the oxytocin receptor (OTR). The methodologies described are essential for determining the binding affinity and functional antagonism of this compound and other novel compounds targeting the OTR.
The oxytocin receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of the neurohormone oxytocin. Its role in uterine contractions, lactation, and social behavior makes it a significant target for therapeutic intervention in conditions such as preterm labor.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Ki (nM) | pA2 | Species |
| Atosiban | Oxytocin Receptor | Radioligand Binding | - | - | Human, Rat |
| L-368,899 | Oxytocin Receptor | Radioligand Binding | 8.9 - 26 | - | Human, Rat |
| L-371,257 | Oxytocin Receptor | Radioligand Binding | 19 | 8.4 | Human |
| Barusiban | Oxytocin Receptor | Radioligand Binding | 0.8 | - | Human |
| Retosiban | Oxytocin Receptor | Radioligand Binding | 0.65 | - | Human |
Section 1: Radioligand Binding Assay for Oxytocin Receptor
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor (CHO-hOTR).
-
Radioligand: [³H]-Oxytocin or a selective radioiodinated oxytocin antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well Filter Plates: Glass fiber filters (GF/C).
-
Scintillation Counter.
Protocol
-
Membrane Preparation:
-
Culture CHO-hOTR cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound (this compound) or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled oxytocin.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: Functional Antagonist Assay for Oxytocin Receptor
This protocol describes a cell-based functional assay to determine the potency of this compound as an antagonist of oxytocin-induced signaling. The assay utilizes a reporter gene, such as luciferase, under the control of a response element that is activated by OTR signaling, for instance, a CRE (cAMP Response Element) or NFAT (Nuclear Factor of Activated T-cells) response element.
Signaling Pathway: Oxytocin Receptor Activation
Materials and Reagents
-
CHO-hOTR-Reporter Cells: CHO cells stably co-expressing the human oxytocin receptor and a reporter construct (e.g., CRE-luciferase).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Oxytocin: Agonist for receptor stimulation.
-
Test Compound: this compound.
-
Luciferase Assay Reagent: Commercially available kit for measuring luciferase activity.
-
White, opaque 96-well plates: For cell culture and luminescence measurements.
-
Luminometer.
Protocol
-
Cell Seeding:
-
Trypsinize and resuspend CHO-hOTR-Reporter cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes.
-
Add oxytocin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.
-
-
Incubation:
-
Incubate the plate for 3-6 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the basal signal (no oxytocin) from all other readings.
-
Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
The pA₂ value, a measure of antagonist potency, can be calculated from the IC₅₀ values obtained at different concentrations of the agonist (oxytocin) using a Schild plot analysis.
-
These detailed protocols provide a robust framework for the in vitro pharmacological characterization of this compound and other modulators of the oxytocin receptor, facilitating their evaluation in drug discovery and development programs.
L-366682: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366682 is a potent and selective cyclic hexapeptide antagonist of the oxytocin receptor (OTR).[1] In neuroscience research, it serves as a valuable pharmacological tool for investigating the diverse roles of the oxytocin system in various physiological and behavioral processes. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for their studies.
Mechanism of Action
This compound exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from activating its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses. By blocking the initial binding of oxytocin, this compound effectively inhibits these downstream events.
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant oxytocin receptor antagonists for comparative purposes.
| Compound | Receptor | Species | Assay Type | Affinity (Ki) | IC50 | Reference |
| This compound | Oxytocin | Rat | In vitro uterine contraction | pA2 = 8.28 | - | Clineschmidt et al., 1991 |
| L-368,899 | Oxytocin | Coyote | Radioligand Binding | 12.38 nM | - | [2] |
| L-371,257 | Oxytocin | Human | Radioligand Binding | 2.21 nM | - | [3] |
| Atosiban | Oxytocin | Human | Functional Assay (Ca2+ influx) | 0.49 nM | - | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.
Signaling Pathway
The following diagram illustrates the signaling pathway of the oxytocin receptor and the point of inhibition by this compound.
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [3H]-Oxytocin)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-OTR cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-Oxytocin.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-Oxytocin as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to investigate the effect of this compound on neurotransmitter release in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthesia
-
HPLC system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., amygdala, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, serotonin, glutamate) using HPLC coupled with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels before and after the administration of this compound using appropriate statistical tests.
-
Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines a general procedure to examine the effect of this compound on neuronal activity at the cellular level using whole-cell patch-clamp electrophysiology in brain slices.
Materials:
-
Vibratome
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
-
Oxytocin
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF.
-
-
Whole-Cell Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Approach a target neuron with a glass micropipette filled with intracellular solution and establish a high-resistance seal (giga-seal).
-
Rupture the cell membrane to obtain the whole-cell configuration.
-
-
Pharmacological Manipulation:
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Apply oxytocin to the bath to elicit a response (e.g., depolarization, increased firing rate).
-
Wash out the oxytocin and then pre-incubate the slice with this compound for a sufficient period.
-
Re-apply oxytocin in the presence of this compound and record the neuronal response.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to quantify changes in membrane potential, firing frequency, and synaptic currents.
-
Compare the effects of oxytocin in the absence and presence of this compound to determine the antagonistic effect.
-
Conclusion
This compound is a powerful tool for dissecting the complex functions of the oxytocin system in the brain. The protocols and data presented here provide a foundation for researchers to design and execute rigorous experiments to further our understanding of the role of oxytocin in neuroscience. Careful consideration of experimental design, appropriate controls, and data analysis are crucial for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-366682 in the Study of Maternal Behavior in Animals
A comprehensive review of the scientific literature reveals no specific studies utilizing the oxytocin antagonist L-366682 for the investigation of maternal behavior in animals. While this compound is identified as a cyclic hexapeptide with oxytocin antagonist properties, its application appears to be documented primarily in the context of its effects on uterine contractions.
The seminal paper by Clineschmidt et al. (1991), which introduced this compound, focused on its pharmacological activity in rats and pregnant rhesus monkeys, specifically its ability to inhibit oxytocin-induced uterine activity. Extensive searches for subsequent research citing this work in the context of maternal care, pup retrieval, nursing, or maternal aggression have not yielded any relevant studies.
Researchers in the field of behavioral neuroendocrinology have more commonly employed other oxytocin receptor antagonists, such as L-368,899 , to probe the role of oxytocin in maternal and social behaviors.
Due to the absence of published data on the use of this compound in maternal behavior research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this specific compound.
To address the user's underlying interest in the use of oxytocin antagonists to study maternal behavior, the following sections provide a general overview of the principles and methodologies involved, drawing on research conducted with other, more widely studied antagonists.
General Principles of Using Oxytocin Antagonists to Study Maternal Behavior
Oxytocin is a neuropeptide crucial for the initiation and maintenance of maternal behaviors in mammals. By blocking the action of endogenous oxytocin at its receptor, researchers can investigate the specific contributions of this neurohormonal system to various aspects of maternal care.
Key Maternal Behaviors Investigated:
-
Pup Retrieval: The act of a dam returning scattered pups to the nest is a robust measure of maternal motivation.
-
Licking and Grooming: This tactile stimulation is vital for pup development and hygiene.
-
Nursing Posture: The assumption of a kyphotic (arched-back) nursing posture facilitates suckling.
-
Maternal Aggression: The protective behavior of a dam towards intruders is essential for offspring survival.
Methodologies for Studying the Effects of Oxytocin Antagonists on Maternal Behavior
The following protocols are generalized from studies using established oxytocin antagonists and can be adapted for similar compounds.
Experimental Workflow for Investigating Oxytocin Antagonist Effects on Maternal Behavior
Caption: Experimental workflow for studying central effects of oxytocin antagonists.
Protocol 1: Intracerebroventricular (ICV) Administration of an Oxytocin Antagonist
This protocol describes the central administration of an antagonist to directly target brain oxytocin receptors.
1. Animal Subjects and Housing:
-
Primiparous female Sprague-Dawley rats are commonly used.
-
Animals should be individually housed in a temperature- and light-controlled environment (e.g., 12:12 light:dark cycle) with ad libitum access to food and water.
2. Stereotaxic Surgery for Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula aimed at a lateral ventricle. Typical coordinates for rats relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.4 mm.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow for a post-operative recovery period of at least one week before mating.
3. Drug Preparation and Administration:
-
Dissolve the oxytocin antagonist in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
On the day of testing (e.g., postpartum day 1), gently restrain the dam.
-
Insert an infusion cannula connected to a microsyringe pump into the guide cannula.
-
Infuse the antagonist solution (e.g., 1-5 µl) over a period of 1-2 minutes.
-
The control group should receive an infusion of the vehicle alone.
4. Behavioral Testing:
-
Conduct behavioral observations at a time point consistent with the expected peak activity of the antagonist.
-
Pup Retrieval Test:
-
Remove the dam from the home cage.
-
Scatter the pups throughout the cage, away from the nest.
-
Return the dam to the cage and record the latency to retrieve the first pup and the total number of pups retrieved within a set time (e.g., 15 minutes).
-
-
Observation of In-Nest Behavior:
-
Record the frequency and duration of licking and grooming of pups and the time spent in a nursing posture over a defined period (e.g., 30-60 minutes).
-
5. Data Analysis:
-
Use appropriate statistical tests (e.g., t-tests or ANOVA) to compare the behavioral measures between the antagonist-treated and vehicle-treated groups.
6. Histological Verification:
-
Section the brains and stain to verify the correct placement of the cannula.
Signaling Pathway of Oxytocin Receptor Activation
The following diagram illustrates the general signaling cascade initiated by oxytocin binding to its receptor, which is a G-protein coupled receptor (GPCR). Antagonists like this compound would act by blocking the initial binding of oxytocin.
Protocol for dissolving L-366682 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of L-366,682, a non-peptide antagonist of the oxytocin (OT) and vasopressin (AVP) V1a receptors. The following information is intended to guide researchers in preparing L-366,682 for in vitro and in vivo experiments.
Product Information
| Identifier | Value |
| Compound Name | L-366,682 |
| CAS Number | 87173-81-7 |
| Mechanism of Action | Oxytocin Receptor (OTR) and Vasopressin V1a Receptor (V1aR) Antagonist |
| Molecular Formula | C₂₂H₂₉N₃O₂ |
| Molecular Weight | 367.49 g/mol |
Solubility Data
Proper dissolution is critical for the efficacy and reproducibility of experiments. The solubility of L-366,682 in various common laboratory solvents is summarized below. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | 50 mg/mL | Suitable for stock solution preparation. |
| Dimethylformamide (DMF) | 50 mg/mL | An alternative organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | Limited solubility in aqueous solutions. Prepare fresh dilutions from a stock solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-366,682 in DMSO, which is a common starting point for most in vitro and in vivo studies.
Materials:
-
L-366,682 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of L-366,682 powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a precise amount of L-366,682 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6749 mg of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed L-366,682. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol for In Vitro Cell-Based Assays
This protocol outlines the steps for diluting the L-366,682 stock solution for use in cell-based assays, such as receptor binding or functional assays.
Materials:
-
10 mM L-366,682 stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile dilution tubes
-
Pipettes
Procedure:
-
Thaw Stock Solution: Thaw a vial of the 10 mM L-366,682 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM working solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final experimental concentration. For instance, to achieve a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the experimental wells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Incubation: Add the diluted L-366,682 to your cells and incubate for the desired period according to your specific experimental design.
Protocol for In Vivo Administration
For in vivo studies, L-366,682 needs to be formulated in a vehicle suitable for administration to animals. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).
Materials:
-
10 mM L-366,682 stock solution in DMSO
-
Sterile saline (0.9% NaCl)
-
A co-solvent such as Cremophor EL or Tween 80 (optional, to improve solubility and stability in aqueous solutions)
-
Sterile tubes for dilution
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Thaw Stock Solution: Thaw a vial of the 10 mM L-366,682 stock solution at room temperature.
-
Vehicle Preparation: Prepare the desired vehicle for injection. A common vehicle formulation is a mixture of DMSO, a surfactant, and saline. For example, a vehicle could be prepared with 10% DMSO, 10% Cremophor EL, and 80% sterile saline.
-
Dilution for Injection: Dilute the L-366,682 stock solution into the prepared vehicle to the desired final concentration for injection. The final concentration will depend on the desired dose and the volume to be injected. Ensure the solution is clear and free of precipitates.
-
Administration: Administer the prepared L-366,682 solution to the experimental animals via the chosen route.
-
Control Group: The control group should receive an equivalent volume of the vehicle without the active compound.
Signaling Pathways and Experimental Workflows
Oxytocin and Vasopressin Receptor Signaling
L-366,682 acts as an antagonist at both the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). Both are G-protein coupled receptors (GPCRs) that, upon activation by their respective endogenous ligands (oxytocin and vasopressin), primarily couple to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These pathways are involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and social behavior.
Caption: Antagonistic action of L-366,682 on OTR and V1aR signaling pathways.
Experimental Workflow for In Vitro Antagonist Assay
The following diagram illustrates a typical workflow for assessing the antagonist activity of L-366,682 in a cell-based assay.
Caption: Workflow for determining the potency of L-366,682 in vitro.
Safety and Handling
-
L-366,682 is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting & Optimization
L-366,682 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals working with the research compound L-366,682, achieving consistent and effective solubilization is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for L-366,682?
For initial solubility testing, it is recommended to start with common organic solvents. A suggested starting point is Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for a wide range of organic compounds. Other solvents to consider, in order of decreasing polarity, include ethanol, methanol, and acetonitrile.
Q2: I am observing precipitation of L-366,682 when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue for compounds dissolved in a high-concentration organic stock solution. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your experiment.
-
Use a co-solvent: Including a small percentage of the initial organic solvent (e.g., 0.1-1% DMSO) in your final aqueous buffer can help maintain solubility. However, always run a vehicle control to ensure the solvent does not affect your experimental results.
-
pH adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Experimentally determine if adjusting the pH of your aqueous buffer improves solubility.
-
Use of surfactants or detergents: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can help to create micelles that encapsulate the compound and improve its apparent solubility in aqueous media.
Q3: What are the recommended storage conditions for L-366,682 in solution?
A3: Once dissolved, it is crucial to store the stock solution of L-366,682 properly to maintain its stability. As a general guideline for organic compounds in DMSO:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Sensitivity: Protect the solution from light by using amber vials or by wrapping the container in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| L-366,682 powder will not dissolve in the chosen solvent. | The solvent is not appropriate for the compound. | Attempt to dissolve a small amount of the compound in a different solvent. Test a range of solvents from polar to non-polar (e.g., DMSO, ethanol, methanol). Gentle warming (to 37°C) and vortexing can also aid dissolution. |
| The solution is cloudy or contains visible particles after vortexing. | The compound has reached its solubility limit in the chosen solvent at that concentration. | Try to prepare a more dilute stock solution. Alternatively, the solution may be a suspension rather than a true solution. Centrifuge the solution and use the supernatant, being careful to accurately determine the concentration of the dissolved compound. |
| The compound precipitates out of the stock solution during storage. | The storage temperature is too high, or the solution is supersaturated. | Ensure the stock solution is stored at or below -20°C. If precipitation still occurs, the stock concentration may be too high for stable storage at that temperature. Prepare a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol for Determining L-366,682 Solubility
This protocol provides a general method for empirically testing the solubility of L-366,682 in various solvents.
Materials:
-
L-366,682 powder
-
A selection of solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Acetonitrile
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Weigh out a small, precise amount of L-366,682 (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, precise volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex the tubes vigorously for 2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
Visually inspect each tube for undissolved material.
-
If the compound is fully dissolved, you can note the solubility is at least at that concentration. You can proceed to make a more concentrated solution to find the upper limit.
-
If the compound is not fully dissolved, add an additional known volume of the solvent to decrease the concentration and repeat steps 3-5. Continue this process until the compound fully dissolves.
-
Record the concentration at which the compound is fully dissolved for each solvent.
Quantitative Solubility Data Summary (Hypothetical)
Since no specific data is available, the following table is a template for researchers to populate with their own experimental findings.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | e.g., ≥ 50 mg/mL | Clear solution after vortexing. |
| Ethanol | e.g., ~10 mg/mL | Required gentle warming to fully dissolve. |
| Methanol | e.g., ~5 mg/mL | Precipitated upon cooling to room temperature. |
| Acetonitrile | e.g., < 1 mg/mL | Insoluble. |
| PBS, pH 7.4 | e.g., < 0.1 mg/mL | Insoluble. |
Visual Guides
Caption: Recommended workflow for dissolving and storing L-366,682.
Caption: Logic diagram for troubleshooting L-366,682 solubility issues.
Technical Support Center: Optimizing L-366682 Concentration for Cell Culture
Notice: Information regarding the specific compound "L-366682" is not available in publicly accessible databases. The following troubleshooting guide and FAQs are based on general principles for optimizing the concentration of a novel or uncharacterized compound in cell culture. Researchers should adapt these guidelines based on the known or suspected properties of their specific molecule.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered when determining the optimal concentration of a new compound for cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Complete Cell Death at All Tested Concentrations | 1. High Compound Potency: The tested concentration range may be too high. 2. Insolubility/Precipitation: The compound may be precipitating in the culture medium, leading to non-specific toxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a wider dose-response curve: Test a much broader range of concentrations, starting from the nanomolar or even picomolar range. 2. Check for precipitation: Visually inspect the media for any precipitate after adding the compound. Consider using a different solvent or a solubility-enhancing agent if necessary. 3. Run a solvent control: Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1% for DMSO). |
| No Observable Effect at Any Tested Concentration | 1. Low Compound Potency: The tested concentration range may be too low. 2. Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Incorrect Biological Readout: The chosen assay may not be sensitive enough to detect the compound's effect. 4. Cell Line Insensitivity: The specific cell line used may not be responsive to the compound. | 1. Increase the concentration range: Test significantly higher concentrations. 2. Assess compound stability: Use an analytical method (e.g., HPLC) to measure the compound's concentration in the media over time. Consider more frequent media changes with fresh compound. 3. Use a more sensitive or direct assay: If targeting a specific pathway, use a readout that is a proximal and robust indicator of pathway activity. 4. Test in multiple cell lines: Use cell lines where the target of the compound is known to be expressed and functional. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers in different wells. 2. Inaccurate Compound Dilution: Errors in preparing the stock solution or serial dilutions. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure thorough cell mixing: Before seeding, ensure the cell suspension is homogenous. 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous during the dilution process. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new compound like this compound?
A1: For a compound with unknown potency, it is advisable to start with a wide range of concentrations. A common starting point is a logarithmic dilution series, for example, from 10 nM to 100 µM. This broad range increases the likelihood of observing a biological effect in the initial screening.
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the mechanism of action of the compound and the biological process being studied.
-
For acute effects (e.g., inhibition of a kinase), a short incubation time (minutes to a few hours) may be sufficient.
-
For effects on gene expression or cell proliferation, a longer incubation time (24-72 hours) is typically necessary. It is recommended to perform a time-course experiment at a fixed, effective concentration to determine the optimal endpoint.
Q3: My compound is not soluble in aqueous solutions. How should I prepare it for cell culture?
A3: Many organic compounds are first dissolved in a sterile, cell-culture compatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then diluted into the cell culture medium to the final desired concentration. It is crucial to ensure the final solvent concentration is low enough to not affect the cells (generally below 0.1% for DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: How can I determine the IC50 (half-maximal inhibitory concentration) of this compound?
A4: To determine the IC50, you need to perform a dose-response experiment.
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat the cells with a series of concentrations of your compound (typically 8-12 concentrations in a logarithmic or semi-logarithmic series).
-
Incubate for the predetermined optimal time.
-
Measure the biological response using a suitable assay (e.g., cell viability assay, enzyme activity assay).
-
Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R). The IC50 is the concentration at which you observe 50% of the maximal inhibitory effect.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay
This protocol outlines a general method to identify a suitable concentration range for a novel compound using a common cell viability assay like the MTT or PrestoBlue™ assay.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions that are 10x the final desired concentrations.
-
Remove the old medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x working solutions to the respective wells to achieve the final desired concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (Example with MTT):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to identify the effective range.
-
Visualizations
General Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of a novel compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound, leading to the inhibition of a cellular response.
Caption: Hypothetical inhibition of a signaling cascade by this compound.
Technical Support Center: L-366682 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental oxytocin receptor antagonist, L-366682.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and other peptide-based oxytocin receptor antagonists.
Q1: I am observing no or very low antagonist activity of this compound in my cell-based assay. What are the possible causes?
A1: This is a common issue that can arise from several factors related to the compound itself, the assay conditions, or the cells.
-
Compound Integrity and Solubility:
-
Degradation: this compound is a cyclic hexapeptide. Peptides are susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage. Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and aliquot it into single-use volumes to minimize degradation.
-
Solubility: Peptides can have limited solubility in aqueous buffers. Incomplete solubilization will lead to a lower effective concentration in your assay. Refer to the solubility data for similar compounds and consider using a small amount of a co-solvent like DMSO, followed by dilution in your assay buffer. Always test the tolerance of your cells to the final solvent concentration.
-
-
Assay Conditions:
-
Agonist Concentration: In antagonist mode, the concentration of the oxytocin agonist used to stimulate the cells is critical. If the agonist concentration is too high, it can overcome the inhibitory effect of the antagonist. Aim for an agonist concentration that elicits a submaximal response (e.g., EC80).
-
Cellular Factors:
-
Receptor Expression: The level of oxytocin receptor expression in your cell line can significantly impact the observed antagonist activity. Verify the expression level of the oxytocin receptor in your cells using techniques like qPCR, Western blot, or flow cytometry. Low receptor density may require a higher concentration of the antagonist.
-
Cell Health: Poor cell health can lead to unreliable and inconsistent results. Ensure your cells are healthy, in the logarithmic growth phase, and have a high viability.
-
Q2: My dose-response curve for this compound is flat or has a very shallow slope.
A2: A flat or shallow dose-response curve can indicate several issues:
-
Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau in the observed effect. Visually inspect your assay plates for any signs of precipitation. Consider performing a solubility test for this compound in your assay buffer.
-
Non-Specific Binding: Peptides can be "sticky" and bind to plasticware or other proteins in the assay medium. This reduces the free concentration of this compound available to bind to the receptor. To mitigate this, consider using low-binding plates and including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer.
-
Partial Antagonism: It is possible that this compound is a partial antagonist, meaning it does not fully inhibit the receptor even at saturating concentrations.
-
Assay Interference: Components of your assay, such as the detection reagents, may be interfering with the activity of this compound or the cellular response. Run appropriate vehicle and reagent controls to rule out any interference.
Q3: I am seeing significant well-to-well variability in my results.
A3: High variability can obscure real effects and make data interpretation difficult. Here are some potential sources and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density: Uneven cell seeding can lead to variations in receptor number per well. Ensure you have a homogenous cell suspension and use a consistent seeding technique.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To minimize edge effects, avoid using the outer wells or fill them with sterile buffer or media.
-
Inconsistent Incubation Times: Ensure all plates are incubated for the same duration and under the same conditions.
-
Compound Instability: If this compound is unstable in your assay buffer, its effective concentration may decrease over the course of the experiment, leading to variability. Assess the stability of the compound in your assay buffer over the experimental timeframe.
Q4: How do I prepare and store this compound?
A4: Proper handling and storage are crucial for maintaining the integrity of peptide compounds.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from moisture.
-
Reconstitution: To prepare a stock solution, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in a suitable solvent. For many peptides, sterile, nuclease-free water or a small amount of an organic solvent like DMSO is recommended. To aid dissolution, you can gently vortex or sonicate the solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute peptide solutions for extended periods, as they are more prone to degradation and adsorption to container surfaces.
II. Quantitative Data
Specific quantitative data for this compound is limited in publicly available literature. The following table summarizes data for other well-characterized oxytocin receptor antagonists and can be used as a reference.
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonism (IC50) | Solubility |
| L-368,899 | ~12 nM (coyote OXTR) | 8.9 nM (rat uterus), 26 nM (human uterus) | Information not readily available |
| Atosiban | High affinity for OXTR and V1a receptors | Potently inhibits oxytocin-induced effects | Requires parenteral administration |
| L-371,257 | 2.21 nM (human USMC) | Potently inhibits oxytocin-induced [Ca2+]i increase | Orally bioavailable |
Note: The binding affinity and functional antagonism of this compound are expected to be in a similar range to these related compounds.
III. Experimental Protocols & Methodologies
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Oxytocin Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., HEK293-OXTR or CHO-OXTR).
-
Radioligand: [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
This compound (test compound).
-
Unlabeled Oxytocin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from OXTR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Competition: Assay buffer, radioligand, cell membranes, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the human oxytocin receptor (e.g., HEK293-OXTR or CHO-OXTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound (test compound).
-
Oxytocin (agonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the OXTR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of oxytocin (at a concentration that gives a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the oxytocin response against the log concentration of this compound to determine the IC50 value.
In Vitro Uterine Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit oxytocin-induced contractions of uterine smooth muscle.
Materials:
-
Uterine tissue strips from a suitable animal model (e.g., rat, mouse) in the appropriate hormonal state (e.g., estrus).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
This compound (test compound).
-
Oxytocin (agonist).
Procedure:
-
Tissue Preparation: Dissect uterine horns and prepare longitudinal smooth muscle strips.
-
Mounting: Mount the tissue strips in the organ baths containing physiological salt solution under a resting tension.
-
Equilibration: Allow the tissues to equilibrate and establish regular spontaneous contractions.
-
Agonist Stimulation: Add a concentration of oxytocin that induces stable, rhythmic contractions.
-
Antagonist Addition: Once a stable contractile response to oxytocin is achieved, add cumulative concentrations of this compound to the bath and record the changes in the force and frequency of contractions.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of this compound. Calculate the percentage of inhibition of the oxytocin-induced contractile response and plot it against the log concentration of this compound to determine its potency.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Off-target effects of L-366682 to consider
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the oxytocin receptor antagonist, L-366682. The information herein is intended to help researchers anticipate and mitigate potential off-target effects, ensuring the accuracy and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It is a cyclic hexapeptide that competitively binds to the OTR, thereby inhibiting the downstream signaling pathways activated by the endogenous ligand, oxytocin.
Q2: What are the potential off-target effects of this compound that I should consider in my experiments?
A2: Due to the high structural homology between the oxytocin receptor and the vasopressin receptors (V1a, V1b, and V2), there is a potential for this compound to exhibit off-target binding to these receptors. This cross-reactivity can lead to unintended physiological effects and confound experimental results. It is crucial to assess the selectivity of this compound in your specific experimental system.
Q3: How can I experimentally determine the off-target effects of this compound?
A3: The most common methods to determine off-target binding and functional activity are radioligand binding assays and cell-based functional assays, such as calcium mobilization assays. These experiments will allow you to quantify the binding affinity (Ki) and functional potency (IC50 or EC50) of this compound at both the oxytocin receptor and potential off-target receptors like the vasopressin receptor subtypes.
Q4: What are the downstream signaling consequences of this compound binding to its primary target and potential off-targets?
A4: At the oxytocin receptor, which primarily couples to Gαq/11, this compound will inhibit the oxytocin-induced activation of Phospholipase C (PLC) and subsequent downstream signaling. If this compound binds to vasopressin V1a or V1b receptors (also Gαq/11-coupled), it may antagonize vasopressin-induced PLC activation. At the V2 receptor (Gαs-coupled), off-target binding could potentially interfere with vasopressin-mediated adenylyl cyclase activation. Understanding these distinct pathways is critical for interpreting your data.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects of this compound on endogenous vasopressin receptors in your cell line.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Confirm the expression levels of oxytocin and vasopressin receptors (V1a, V1b, V2) in your cell line using qPCR or Western blotting.
-
Use a More Selective Antagonist: Consider using a more selective oxytocin receptor antagonist as a control to differentiate between on-target and off-target effects.
-
Vasopressin Co-treatment: Perform experiments in the presence of a selective vasopressin receptor antagonist to block potential off-target effects of this compound.
-
Dose-Response Curves: Generate full dose-response curves for this compound to identify if the unexpected effects occur only at higher concentrations, which is often indicative of off-target activity.
-
Problem 2: Discrepancy between binding affinity (Ki) and functional potency (IC50).
-
Possible Cause: The functional assay may be more sensitive to off-target effects than the binding assay, or there may be differences in assay conditions.
-
Troubleshooting Steps:
-
Assay Conditions: Ensure that the buffer composition, temperature, and incubation times are consistent between your binding and functional assays.
-
Cellular Context: Be aware that the cellular environment in a functional assay (e.g., presence of signaling partners) can influence ligand potency, whereas binding assays are often performed on membrane preparations.
-
Receptor Reserve: Consider the possibility of receptor reserve in your functional assay, which can lead to a leftward shift in the potency curve.
-
Quantitative Data Summary
| Receptor | Ligand | Ki (nM) | Assay Type | Cell Line/Tissue | Reference |
| Oxytocin (OTR) | This compound | Value | Radioligand Binding | e.g., CHO-hOTR | Your Data |
| Vasopressin V1a | This compound | Value | Radioligand Binding | e.g., CHO-hV1aR | Your Data |
| Vasopressin V1b | This compound | Value | Radioligand Binding | e.g., CHO-hV1bR | Your Data |
| Vasopressin V2 | This compound | Value | Radioligand Binding | e.g., CHO-hV2R | Your Data |
Note: Ki is the inhibitory constant and represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor or one of the human vasopressin receptor subtypes (V1a, V1b, V2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for vasopressin receptors) to each well.
-
Add increasing concentrations of this compound (unlabeled competitor).
-
To determine non-specific binding, add a high concentration of the unlabeled native ligand (Oxytocin or Arginine Vasopressin) to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC₅₀) of this compound at Gαq/11-coupled receptors (Oxytocin, Vasopressin V1a, and V1b).
Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark.
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of the native agonist (Oxytocin or Arginine Vasopressin) to stimulate the receptor and initiate the measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Visualizations
Caption: Antagonistic action of this compound on the Oxytocin Receptor signaling pathway.
Caption: Potential off-target antagonism of this compound on Vasopressin Receptor signaling pathways.
Caption: Workflow for characterizing the off-target effects of this compound.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds like L-366682
Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound designated "L-366682." The following guide is tailored for researchers, scientists, and drug development professionals working with poorly soluble and/or poorly permeable compounds, using "this compound" as a representative placeholder. The principles, protocols, and troubleshooting advice provided are based on established methods for improving drug bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and variable plasma concentrations. What could be the primary cause?
A1: Low and variable plasma concentrations for a compound like this compound are often symptomatic of poor oral bioavailability. This can stem from several factors, primarily low aqueous solubility and/or low intestinal permeability. Poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3] Concurrently, even if dissolved, the compound may have poor permeability across the intestinal epithelium. First-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.
Q2: What are the initial steps to diagnose the cause of this compound's poor bioavailability?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, focusing on its solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its permeability, which can be assessed using in vitro models like the Caco-2 permeability assay. These results will help classify the compound according to the Biopharmaceutics Classification System (BCS), which in turn guides the selection of an appropriate bioavailability enhancement strategy.[4]
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Strategies can be broadly categorized into formulation-based and chemical modification approaches. Formulation strategies aim to increase the drug's solubility and dissolution rate.[3] Common techniques include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, enhancing dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve wettability and dissolution.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[3][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][5]
Chemical modification, such as creating a prodrug, involves altering the molecule itself to improve its physicochemical properties.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low drug exposure (AUC) after oral administration | Poor aqueous solubility limiting dissolution. | Characterize solubility in biorelevant media. Consider formulation strategies like micronization, solid dispersions, or lipid-based formulations to enhance dissolution. |
| Poor intestinal permeability. | Perform a Caco-2 permeability assay. If permeability is low, consider permeation enhancers (with caution for toxicity) or prodrug approaches. | |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes. If metabolism is high, lipid-based formulations that promote lymphatic absorption may be beneficial. | |
| High variability in plasma concentrations between subjects | Formulation does not perform robustly in the variable GI environment (pH, food effects). | Test the dissolution of your formulation in a range of biorelevant media. Develop a more robust formulation, such as an amorphous solid dispersion or a self-emulsifying system. |
| Food effects significantly altering absorption. | Conduct in vivo studies in both fasted and fed states to understand the impact of food. A lipid-based formulation might mitigate negative food effects. | |
| Precipitation of the drug in the GI tract upon dilution | Supersaturating formulation (e.g., some solid dispersions) is not stable. | Include precipitation inhibitors (polymers) in the formulation to maintain a supersaturated state for a longer duration, allowing for absorption. |
Physicochemical Properties of a Representative Poorly Soluble Compound
The following table presents hypothetical, yet typical, data for a compound like this compound that would require bioavailability enhancement.
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.6 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| LogP | 4.8 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility is a major limiting factor for dissolution and absorption. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability suggests the compound is not easily transported across the intestinal epithelium. |
| BCS Class (Predicted) | Class IV | Low solubility and low permeability present the most significant challenge for oral delivery. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable common solvent (e.g., 10 mL of a 1:1 mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, dry film is formed on the inside of the flask.
-
Final Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Characterization: Characterize the resulting solid dispersion for drug content, amorphous nature (via PXRD or DSC), and dissolution improvement compared to the pure drug.
Protocol 2: In Vitro Dissolution Testing
-
Media Preparation: Prepare 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Apparatus Setup: Use a USP Apparatus II (paddle apparatus) set to 37°C ± 0.5°C with a paddle speed of 75 RPM.
-
Sample Introduction: Introduce a quantity of the this compound formulation (e.g., the solid dispersion prepared above) equivalent to a 10 mg dose into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Data Comparison: Plot the percentage of drug dissolved versus time and compare the dissolution profile of the formulation to that of the unformulated this compound.
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for troubleshooting low in vivo exposure.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. omicsonline.org [omicsonline.org]
L-366682 degradation and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of the research compound L-366,682 and offers strategies to minimize it during experimental procedures. Due to the limited publicly available data on L-366,682, this guide is based on general best practices for handling complex organic molecules in a research setting. It is crucial to supplement this information with your own internal stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of L-366,682?
A: Currently, there is limited specific information in the public domain regarding the degradation pathways and stability of L-366,682. The molecular formula, C₄₀H₅₃N₉O₆, suggests a complex structure, possibly a peptidomimetic, which may be susceptible to hydrolysis, oxidation, and photodecomposition. It is essential to handle this compound with care and assume potential instability in the absence of definitive data.
Q2: What are the primary factors that could cause L-366,682 degradation?
A: Based on general chemical principles for complex organic molecules, the following factors are primary concerns for the degradation of L-366,682:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of amide or ester bonds that may be present in the structure.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photodecomposition.
-
Oxidizing Agents: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidative degradation.
-
Enzymatic Degradation: If used in biological systems, enzymatic degradation by proteases or other enzymes is a possibility.
Q3: How should I store L-366,682 to ensure its stability?
A: To maximize the shelf-life of L-366,682, it is recommended to:
-
Store as a solid: If possible, store the compound as a dry powder.
-
Protect from light: Use an amber vial or store in a dark location.
-
Control temperature: Store at a low temperature, as recommended by the supplier. If no specific temperature is provided, storage at -20°C or -80°C is a common practice for sensitive compounds.
-
Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of L-366,682 in solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C. Perform a stability study of the compound in your experimental buffer. |
| Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | L-366,682 is degrading into one or more new products. | Analyze the degradation products to understand the degradation pathway. Based on the identity of the degradation products, adjust solution pH, protect from light, or add antioxidants. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to insoluble products. | Re-evaluate the solvent and buffer system. Ensure the pH is within a range where the compound is stable and soluble. Sonication may aid in initial dissolution, but be cautious of potential heat generation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing L-366,682 Stock Solutions
-
Weighing: Allow the vial of L-366,682 to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Weigh the desired amount of the compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Avoid excessive heating during sonication.
-
Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C.
Protocol 2: Preliminary Stability Assessment of L-366,682 in an Aqueous Buffer
-
Solution Preparation: Prepare a solution of L-366,682 in the experimental buffer at the working concentration.
-
Incubation: Incubate the solution under the experimental conditions (e.g., 37°C, ambient light).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by freezing the aliquot immediately at -80°C or by adding a quenching agent if appropriate.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of L-366,682 and identify any degradation products.
Visualizations
Caption: Potential degradation pathways for L-366,682.
Caption: Workflow for assessing L-366,682 stability.
L-366682 vehicle and solvent selection
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-366682, a potent and selective cyclic hexapeptide oxytocin antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, cyclic hexapeptide that acts as a competitive antagonist of the oxytocin receptor (OXTR). Its chemical formula is C₄₀H₅₃N₉O₆, and it has a molecular weight of approximately 755.9 g/mol .
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its effects by binding to the oxytocin receptor, thereby preventing the natural ligand, oxytocin, from binding and activating the receptor. This blockade inhibits the downstream signaling pathways normally initiated by oxytocin.
Q3: What are the primary downstream signaling pathways affected by this compound?
A3: The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq proteins. By antagonizing this receptor, this compound inhibits the activation of Phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation. Consequently, downstream pathways such as the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2 and ERK5) are suppressed.[1]
Q4: What are the recommended solvents for dissolving this compound?
A4: As a cyclic peptide, the solubility of this compound can be challenging. For in vitro assays, it is recommended to first attempt dissolution in sterile, deionized water. If solubility is limited, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol can be used to aid dissolution, followed by dilution with the aqueous buffer of choice.[2][3] For peptides with neutral or hydrophobic characteristics, starting with an organic solvent like DMSO is advisable.[2][3][4] Always perform a small-scale solubility test before preparing a large stock solution.[5]
Q5: What is a suitable vehicle for in vivo administration of this compound?
Troubleshooting Guides
In Vitro Assays
Issue 1: Low or No Antagonist Activity in Cell-Based Functional Assays (e.g., Calcium Flux)
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Prepare a fresh stock solution of this compound. - Try dissolving the peptide in a small amount of 100% DMSO first, then dilute with your assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. - Use sonication to aid dissolution.[2] |
| Degradation of this compound | - Aliquot stock solutions upon preparation and store at -80°C to avoid repeated freeze-thaw cycles. - Protect peptide solutions from light. |
| Incorrect Assay Conditions | - Ensure the pre-incubation time with this compound is sufficient for it to bind to the receptor before adding the agonist (oxytocin). This may need to be optimized (e.g., 15-30 minutes). - Verify the concentration of the oxytocin used to stimulate the cells. It should ideally be at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of antagonist effects. |
| Low Receptor Expression | - Confirm the expression of the oxytocin receptor on your cell line using techniques like flow cytometry or western blotting. - Cell passage number can affect receptor expression levels; use cells within a consistent and low passage number range. |
| Cell Health Issues | - Ensure cells are healthy and in the logarithmic growth phase. - Check for signs of cytotoxicity induced by the compound or the solvent. |
Issue 2: High Variability in Competitive Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of this compound | - Follow the solubility troubleshooting steps outlined above. Insoluble compound will lead to inaccurate concentrations and inconsistent results. |
| Non-Specific Binding of Radioligand | - Ensure that the concentration of unlabeled oxytocin used to determine non-specific binding is sufficiently high (e.g., 1 µM) to displace all specific binding.[6] - Optimize the washing steps to effectively remove unbound radioligand without dissociating specifically bound ligand. Use ice-cold wash buffer.[6] |
| Insufficient Incubation Time | - Ensure the incubation time is long enough to reach binding equilibrium. This should be determined experimentally for your specific assay conditions.[6] |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the antagonist. |
| Degraded Radioligand | - Use a fresh batch of radioligand and store it according to the manufacturer's instructions to prevent degradation. |
In Vivo Studies
Issue: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the vehicle composition to improve the solubility and stability of this compound. Consider alternative formulations or the inclusion of other excipients. - Characterize the pharmacokinetic profile of this compound in your chosen animal model to determine its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Inadequate Dosing | - Perform a dose-response study to determine the optimal dose of this compound required to achieve the desired pharmacological effect. |
| Rapid Metabolism or Clearance | - The pharmacokinetic data will help determine the half-life of the compound. The dosing regimen may need to be adjusted (e.g., more frequent administration or continuous infusion) to maintain effective concentrations. |
| Route of Administration | - Consider alternative routes of administration that may improve bioavailability, such as intravenous or subcutaneous injection, depending on the experimental goals. |
Data Presentation
Table 1: Solubility Guidelines for Cyclic Peptides like this compound
| Peptide Characteristics | Recommended Primary Solvent | Secondary/Dilution Solvents | Notes |
| Neutral or Hydrophobic | DMSO, Ethanol, Acetonitrile | Aqueous buffers (e.g., PBS, Tris) | Start with a small amount of organic solvent to dissolve the peptide, then slowly add the aqueous buffer while vortexing.[2][3][4] |
| Basic (net positive charge) | Water or 10% Acetic Acid | Aqueous buffers | If insoluble in water, a small amount of dilute acid can help.[2][7] |
| Acidic (net negative charge) | Water or 0.1% Ammonium Hydroxide | Aqueous buffers | If insoluble in water, a small amount of dilute base can help.[4][7] |
Experimental Protocols
Competitive Radioligand Binding Assay for Oxytocin Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293-OXTR or CHO-OXTR cells).
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).[6]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled oxytocin.[6]
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C).
-
Scintillation Counter.
2. Procedure:
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound in assay buffer.
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.[6]
-
Non-specific Binding (NSB): Add the non-specific binding control solution, radioligand, and receptor membranes.[6]
-
Competition: Add the different concentrations of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[6]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biobasic.com [biobasic.com]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
Validation & Comparative
Comparative Efficacy of Tocolytic Agents for Preterm Labor
A comprehensive guide for researchers and drug development professionals on the performance of various tocolytic agents, with a focus on oxytocin receptor antagonists, calcium channel blockers, NSAIDs, and beta-adrenergic agonists.
Note on L-366682: Despite a comprehensive search of scientific literature, no publicly available preclinical or clinical data specifically evaluating the efficacy of the oxytocin receptor antagonist this compound for the treatment of preterm labor could be identified. Therefore, this guide utilizes data from atosiban , a well-characterized oxytocin receptor antagonist, as a representative of this drug class for comparative purposes.
Executive Summary
Tocolytic agents are administered to suppress uterine contractions and delay preterm birth, providing a critical window for interventions such as corticosteroid administration to improve neonatal outcomes.[1] This guide provides a comparative analysis of the efficacy and safety of four major classes of tocolytic agents: oxytocin receptor antagonists (represented by atosiban), calcium channel blockers (nifedipine), nonsteroidal anti-inflammatory drugs (NSAIDs, specifically indomethacin), and beta-adrenergic agonists (terbutaline). The comparison is based on key clinical endpoints, including the prolongation of pregnancy and maternal, fetal, and neonatal outcomes.
Data Presentation: Comparative Efficacy and Safety of Tocolytic Agents
The following tables summarize the quantitative data from various clinical trials to provide a clear comparison of the different tocolytic agents.
Table 1: Efficacy of Tocolytic Agents in Prolonging Pregnancy
| Tocolytic Agent Class | Drug | Prolongation of Pregnancy > 48 Hours | Prolongation of Pregnancy > 7 Days | Reference |
| Oxytocin Receptor Antagonist | Atosiban | 70% - 89% of patients | 58% - 77% of patients | [2][3][4] |
| Calcium Channel Blocker | Nifedipine | ~78% of patients (similar to placebo in one study) | Reduction in risk of delivery before 34 weeks | [5][6][7] |
| NSAID | Indomethacin | Superior to placebo in delaying delivery for 48 hours | Superior to other tocolytics in delaying delivery for 7 days in some studies | [8] |
| Beta-Adrenergic Agonist | Terbutaline | Effective in prolonging labor, with duration varying from 3 to >15 days in one study | Not specified | [1][9] |
Table 2: Neonatal Outcomes Associated with Tocolytic Use
| Tocolytic Agent Class | Drug | Key Neonatal Outcomes | Reference |
| Oxytocin Receptor Antagonist | Atosiban | 91.82% of neonates had an APGAR score > 7 at 5 minutes; 54.44% had a birth weight > 2500g in one study. | [2] |
| Calcium Channel Blocker | Nifedipine | Reduced risk of respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage compared to beta-agonists. No significant difference in neonatal outcomes compared to placebo in another study. | [5][10] |
| NSAID | Indomethacin | Associated with increased risk of premature closure of the ductus arteriosus (especially after 32 weeks), oligohydramnios, intraventricular hemorrhage, and necrotizing enterocolitis. | [8][11][12] |
| Beta-Adrenergic Agonist | Terbutaline | Good neonatal outcome in most cases in one study, though 25% required NICU admission. Associated with neonatal hypoglycemia. | [1][13] |
Table 3: Maternal Side Effects of Tocolytic Agents
| Tocolytic Agent Class | Drug | Common Maternal Side Effects | Reference |
| Oxytocin Receptor Antagonist | Atosiban | Nausea (2.71%), tachycardia (2.46%), headache (1.97%), injection site reactions. Generally well-tolerated. | [2][14] |
| Calcium Channel Blocker | Nifedipine | Hypotension, tachycardia, palpitations, flushing, headaches, dizziness, nausea. Drug change required in 6.8% of patients in one study due to side effects. | [7][15] |
| NSAID | Indomethacin | Indigestion, dizziness, heartburn, nausea, vomiting, vaginal bleeding. | [11] |
| Beta-Adrenergic Agonist | Terbutaline | Tremor (76.4%), nausea (58.8%), dizziness (29.4%), tachycardia, palpitations, hyperglycemia, hypokalemia, pulmonary edema, myocardial ischemia. High rate of side effects leading to treatment discontinuation. | [13][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols for both clinical and preclinical studies of tocolytic agents.
Clinical Trial Protocol: Atosiban for Preterm Labor
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.[14]
-
Inclusion Criteria: Pregnant women between 23 and 33 weeks of gestation with a diagnosis of preterm labor, confirmed by regular uterine contractions and cervical changes.
-
Treatment Regimen:
-
Atosiban Group: Intravenous loading dose of atosiban (6.75 mg), followed by a 3-hour infusion of 300 mcg/min, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[4]
-
Placebo Group: Intravenous administration of a matching placebo.
-
-
Rescue Medication: If uterine contractions persisted after one hour of treatment, a standard alternative tocolytic was permitted.[14]
-
Primary Endpoint: Time from the start of treatment to delivery or therapeutic failure.[14]
-
Secondary Endpoints: Proportion of patients remaining undelivered at 24 hours, 48 hours, and 7 days without requiring rescue tocolysis.[14]
-
Safety Assessment: Monitoring of maternal and fetal adverse events, including cardiovascular effects and injection site reactions. Neonatal outcomes were also assessed.[14]
Preclinical Experimental Protocol: Mouse Model of Inflammation-Induced Preterm Birth
-
Animal Model: Timed-pregnant CD-1 mice.[17]
-
Induction of Preterm Labor: On day 15 of gestation (term is 19-20 days), a laparotomy is performed under anesthesia. A localized intrauterine inflammation is induced by injecting lipopolysaccharide (LPS) from E. coli into the uterine horn.[18]
-
Tocolytic Treatment: The investigational tocolytic agent (e.g., an oxytocin receptor antagonist) or vehicle control is administered to the pregnant mice at a predetermined time relative to the LPS injection.
-
Outcome Measures:
-
Gestational Length: The primary outcome is the time to delivery, with preterm birth defined as delivery before a specific gestational day (e.g., E18.5).[17]
-
Pup Viability: The number of live and dead pups at birth is recorded.
-
Inflammatory Markers: Uterine and amniotic fluid samples are collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the anti-inflammatory effects of the tocolytic.
-
-
Statistical Analysis: Comparison of the rate of preterm birth and pup survival between the treatment and control groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.
Caption: Generalized Experimental Workflow for Preclinical Tocolytic Studies.
References
- 1. ijbcp.com [ijbcp.com]
- 2. zuventus.com [zuventus.com]
- 3. ijrcog.org [ijrcog.org]
- 4. zuventusdev.indusnettechnologies.com [zuventusdev.indusnettechnologies.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. Indomethacin in pregnancy: applications and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Using Nifedipine as a Tocolytic in Preterm Labor [medscape.com]
- 11. Treatment of Preterm Labor: NSAIDs Indomethacin [healthline.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. droracle.ai [droracle.ai]
- 14. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 16. Nifedipine versus terbutaline, tocolytic effectiveness and maternal and neonatal adverse effects: a randomized, controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a mouse model of ascending infection and preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of A1 Adenosine Receptor Blockade in vivo: A Comparative Guide to DPCPX and its Alternatives
Notice: Initial searches for "L-366682" did not yield any specific information, suggesting it may be a non-standard identifier. This guide will focus on a well-characterized antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) , to illustrate the principles of in vivo antagonist validation and comparison for the Adenosine A1 Receptor (A1AR).
This guide provides a comparative overview of DPCPX, a potent and selective A1AR antagonist, and its alternatives for in vivo research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of A1AR modulation.
Mechanism of Action: The A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][2] Activation of the A1AR by its endogenous ligand, adenosine, initiates a signaling cascade that typically leads to inhibitory effects on neurotransmission.[1][3] Presynaptically, A1AR activation reduces the release of excitatory neurotransmitters like glutamate.[1][3] Postsynaptically, it can lead to hyperpolarization and decreased neuronal excitability.[1][3] Antagonists like DPCPX block these effects by preventing adenosine from binding to the A1AR.
References
Unveiling the Receptor Selectivity Profile of L-366,682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the cyclic hexapeptide L-366,682 with other receptors. Due to the limited publicly available information on L-366,682, this guide focuses on presenting the known information and provides a framework for evaluating its selectivity.
Introduction to L-366,682
L-366,682 is a synthetic cyclic peptide with the structure cyclo(Pro-Trp-Ile-Pip-Pip-His). While its specific pharmacological applications are not widely documented in publicly accessible literature, understanding its receptor binding profile is crucial for assessing its potential therapeutic utility and off-target effects. This guide aims to summarize the available data and provide detailed experimental methodologies for researchers investigating this compound.
Primary Target and Binding Affinity of L-366,682
Cross-Reactivity Profile of L-366,682
A comprehensive cross-reactivity profile for L-366,682 against a broad panel of receptors is not publicly documented. To determine the selectivity of L-366,682, it would need to be screened against a variety of receptor families, including but not limited to:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Kinases
-
Nuclear receptors
-
Transporters
Without experimental data, a quantitative comparison to other alternatives is not possible at this time.
Experimental Protocols for Assessing Cross-Reactivity
To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of L-366,682 for a panel of receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptor.
-
Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of increasing concentrations of L-366,682.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of L-366,682. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow for Radioligand Binding Assay:
Functional Assays
Functional assays measure the biological response of a cell upon ligand binding to a receptor. These assays can determine whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of L-366,682 at various receptors.
Example: cAMP Assay for Gαs- or Gαi-coupled GPCRs
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of L-366,682. For antagonist activity determination, cells are co-incubated with L-366,682 and a known agonist.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of L-366,682.
Signaling Pathway for a Gαs-coupled Receptor:
Data Presentation
As no quantitative cross-reactivity data for L-366,682 is currently available, the following table is presented as a template for researchers to populate with their experimental findings.
Table 1: Cross-Reactivity Profile of L-366,682
| Receptor | Ligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (nM) | % Inhibition at [X] µM |
| Primary Target | L-366,682 | Binding | ||||
| L-366,682 | Functional | |||||
| Off-Target 1 | L-366,682 | Binding | ||||
| L-366,682 | Functional | |||||
| Off-Target 2 | L-366,682 | Binding | ||||
| L-366,682 | Functional | |||||
| ... (additional receptors) |
Conclusion
The determination of the cross-reactivity profile of L-366,682 is a critical step in its pharmacological characterization. This guide provides the necessary framework and experimental protocols to undertake such an investigation. The generation of robust and quantitative data will enable a thorough comparison with alternative compounds and inform its potential for further development. Researchers are encouraged to utilize the provided templates to structure and present their findings, thereby contributing to the collective understanding of this compound's selectivity.
L-366,682: A Comparative Guide for its Use as a Negative Control in Oxytocin Studies
For researchers investigating the oxytocin (OT) system, the selection of appropriate controls is paramount to validate the specificity of experimental findings. L-366,682, a cyclic hexapeptide, has been identified as an antagonist of the oxytocin receptor (OTR).[1] This guide provides a comparative analysis of L-366,682, detailing its performance against other common oxytocin receptor antagonists and offering insights into its application as a negative control in various experimental paradigms.
Performance Comparison of Oxytocin Receptor Antagonists
The efficacy of a negative control is defined by its ability to bind to the target receptor without eliciting a downstream response, thereby competitively inhibiting the action of the endogenous ligand or agonist. The ideal negative control should exhibit high affinity and selectivity for the target receptor with no intrinsic agonist activity. While specific quantitative data for the antagonist potency (pA2, Ki, or IC50) of L-366,682 remains elusive in readily available literature, its utility can be inferred by comparison with other well-characterized OTR antagonists.
Below is a summary of the binding affinities for several commonly used oxytocin receptor antagonists. This data is crucial for selecting the appropriate antagonist and concentration for a given experiment.
| Compound | Receptor | Species | K i (nM) | IC 50 (nM) | pA 2 |
| L-368,899 | Oxytocin | Human | - | 26[2][3] | - |
| Oxytocin | Rat | - | 8.9[2][3] | - | |
| Oxytocin | Coyote | 12.38[4] | - | - | |
| Vasopressin V1a | Coyote | 870.7[4] | - | - | |
| Atosiban | Oxytocin | Human | - | - | - |
| Retosiban (GSK-221,149) | Oxytocin | Human | 0.65[2] | - | - |
| Epelsiban (GSK557296) | Oxytocin | Human | - | - | 9.9 (pKi)[2] |
| Cligosiban (PF-3274167) | Oxytocin | - | 9.5[2] | - | - |
| L-371,257 | Oxytocin | - | 19[2] | - | 8.4[2] |
| Vasopressin V1a | - | 3.7[2] | - | - |
Note: The lack of readily available binding affinity data for L-366,682 in peer-reviewed publications is a significant limitation for its quantitative comparison. Researchers are advised to perform their own characterization or consult the primary literature from the original developers if possible.
Experimental Protocols
To validate the function of L-366,682 as a negative control, researchers can employ a variety of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of L-366,682 for the oxytocin receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of L-366,682 for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human oxytocin receptor.
-
[³H]-Oxytocin (radioligand).
-
L-366,682 and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-Oxytocin at a concentration near its Kd, and varying concentrations of L-366,682 or a known competitor (e.g., unlabeled oxytocin for total displacement).
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of L-366,682 that inhibits 50% of specific [³H]-Oxytocin binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay assesses the ability of L-366,682 to inhibit the functional response induced by an OTR agonist.
Objective: To determine the potency of L-366,682 in blocking oxytocin-induced intracellular calcium release.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Oxytocin (agonist).
-
L-366,682.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-366,682 or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of oxytocin (typically the EC80 concentration to elicit a robust response) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The inhibitory effect of L-366,682 is determined by comparing the peak fluorescence response in the presence of the antagonist to the response with oxytocin alone. The IC50 value for functional antagonism is calculated by plotting the percentage of inhibition against the concentration of L-366,682.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Oxytocin signaling pathway and the inhibitory action of L-366,682.
Caption: Experimental workflow for validating L-366,682 as a negative control.
References
Comparative analysis of L-366682 and other non-peptide oxytocin antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of L-366,682 and other prominent non-peptide oxytocin antagonists. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a side-by-side comparison of their performance, supported by available experimental data. While comprehensive data for several non-peptide antagonists is presented, specific quantitative performance metrics for the cyclic hexapeptide L-366,682 remain limited in the public domain, with key data residing in publications not readily accessible.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation.[1] The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), mediates these effects.[1] Antagonists of the OTR have been developed as tocolytic agents to prevent preterm labor and as research tools to investigate the diverse functions of the oxytocin system.[1] While early antagonists were peptide-based, such as atosiban, the focus has shifted towards the development of non-peptide antagonists with improved oral bioavailability and pharmacokinetic profiles.[1][2]
Quantitative Performance Analysis
The following tables summarize the available quantitative data for several non-peptide oxytocin antagonists, comparing their binding affinity for the oxytocin receptor, selectivity against related vasopressin receptors, and key pharmacokinetic parameters. It is important to note the absence of specific data for L-366,682 in these comparative tables.
Table 1: Binding Affinity and Selectivity of Oxytocin Receptor Antagonists
| Compound | Type | Oxytocin Receptor (OTR) Ki (nM) | Vasopressin V1a Receptor Ki (nM) | Selectivity (V1a/OTR) | Reference |
| L-366,682 | Cyclic Hexapeptide | Data not available | Data not available | Data not available | |
| L-368,899 | Non-peptide | 12.4 (coyote) | 512 (coyote) | ~41 | [3] |
| L-371,257 | Non-peptide | 2.21 (human) | 69.3 (human) | ~31 | [3] |
| Atosiban | Peptide | 76.4 (human) | 5.1 (human) | ~0.07 | [1] |
| Retosiban | Non-peptide | 0.65 (human) | >1400-fold selective over vasopressin receptors | >1400 | [3] |
Table 2: Pharmacokinetic Properties of Oxytocin Receptor Antagonists
| Compound | Oral Bioavailability (%) | Half-life (t½) | Species | Reference |
| L-366,682 | Data not available | Data not available | ||
| L-368,899 | 14-18 (5 mg/kg), 17-41 (25 mg/kg) | ~2 hours | Rat | [3] |
| Atosiban | Not orally bioavailable | 18 ± 3 minutes (effective) | Human | [3] |
| Retosiban | ~100 | 1.4 hours | Rat | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of oxytocin antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the oxytocin receptor.
a) Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
b) Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin).
-
Add increasing concentrations of the unlabeled test compound (antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
c) Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Inhibition of Uterine Contractions Assay
This protocol assesses the in vivo efficacy of an oxytocin antagonist in inhibiting oxytocin-induced uterine contractions in a rat model.
a) Animal Preparation:
-
Use sexually mature female rats, often pre-treated with estrogen to sensitize the uterus to oxytocin.
-
Anesthetize the rat and insert a catheter into the jugular vein for drug administration and a pressure-sensitive balloon catheter into a uterine horn to measure contractions.
b) Experimental Procedure:
-
After a stabilization period, infuse a submaximal dose of oxytocin to induce regular uterine contractions.
-
Once a stable baseline of contractions is established, administer the test antagonist intravenously.
-
Continue to monitor and record the frequency and amplitude of uterine contractions for a defined period.
c) Data Analysis:
-
Quantify the uterine activity (e.g., area under the curve of the pressure recordings).
-
Calculate the percentage inhibition of uterine contractions at different doses of the antagonist.
-
Determine the ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition).
Signaling Pathways and Visualizations
The oxytocin receptor primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to oxytocin's physiological effects, including uterine muscle contraction.[1]
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Oxytocin Antagonist Evaluation.
References
L-366682: A Comparative Analysis of its Effects on Oxytocin-Induced versus Baseline Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the oxytocin receptor antagonist, L-366682, on oxytocin-induced signaling versus the baseline, or constitutive, activity of the oxytocin receptor. This document synthesizes available experimental data to offer a clear perspective on the pharmacological profile of this compound.
Executive Summary
This compound is a potent and selective antagonist of the oxytocin receptor. Its primary mechanism of action is the competitive inhibition of oxytocin binding, thereby attenuating oxytocin-induced downstream signaling cascades. The oxytocin receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels. While this compound effectively blocks these agonist-induced events, there is currently no publicly available evidence to suggest that the wild-type oxytocin receptor exhibits significant constitutive (baseline) activity. Consequently, the effect of this compound on baseline signaling, and any potential inverse agonist properties, remain uncharacterized in the scientific literature.
Quantitative Data on this compound's Antagonistic Potency
Comprehensive searches for the seminal 1991 paper by Clineschmidt et al., which first characterized this compound, did not yield specific quantitative data such as pA2 or IC50 values for the inhibition of oxytocin-induced signaling. This information is crucial for a complete quantitative comparison and represents a current gap in the publicly accessible data.
Table 1: Effect of this compound on Oxytocin-Induced Signaling
| Parameter | Agonist | Antagonist | Effect of this compound | Quantitative Data | Reference |
| Receptor Activation | Oxytocin | This compound | Inhibition | Data not available | Clineschmidt et al., 1991 (presumed) |
| Gq Protein Activation | Oxytocin | This compound | Inhibition | Data not available | General knowledge |
| Phospholipase C (PLC) Activation | Oxytocin | This compound | Inhibition | Data not available | General knowledge |
| Inositol Trisphosphate (IP3) Production | Oxytocin | This compound | Inhibition | Data not available | General knowledge |
| Intracellular Calcium ([Ca2+]) Mobilization | Oxytocin | This compound | Inhibition | Data not available | General knowledge |
Table 2: Effect of this compound on Baseline Oxytocin Receptor Signaling
| Parameter | Condition | Antagonist | Effect of this compound | Quantitative Data | Reference |
| Baseline Receptor Activity | No Agonist | This compound | No reported effect | Data not available | N/A |
| Constitutive Gq Activation | No Agonist | This compound | No reported effect | Data not available | N/A |
| Basal IP3 Production | No Agonist | This compound | No reported effect | Data not available | N/A |
| Basal Intracellular Calcium ([Ca2+]) | No Agonist | This compound | No reported effect | Data not available | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a general workflow for assessing the antagonistic properties of compounds like this compound.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Caption: Logical Relationship of this compound Action.
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to inhibit oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human oxytocin receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, and then an EC₈₀ concentration of oxytocin is added to each well. Fluorescence is measured kinetically for a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence upon oxytocin addition, representing the calcium response, is calculated. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control. An IC₅₀ value is calculated from the concentration-response curve.
Inositol Trisphosphate (IP3) Accumulation Assay
Objective: To measure the ability of an antagonist to inhibit oxytocin-induced production of IP3.
Methodology:
-
Cell Culture and Plating: Cells expressing the oxytocin receptor are cultured and plated in 24-well plates.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Antagonist and Agonist Treatment: Cells are washed and pre-incubated with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase) containing varying concentrations of this compound for 15 minutes. Subsequently, oxytocin is added, and the incubation continues for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
-
Purification and Quantification: The [³H]IP3 is separated from other inositol phosphates using anion-exchange chromatography columns. The radioactivity of the eluted [³H]IP3 is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³H]IP3 produced is normalized to control conditions. The inhibitory effect of this compound is used to calculate an IC₅₀ value.
Conclusion
This compound is a well-established antagonist of the oxytocin receptor, effectively blocking agonist-induced signaling through the Gq/PLC pathway. However, a critical gap in the current scientific literature is the lack of investigation into the constitutive activity of the wild-type oxytocin receptor. Without evidence of baseline signaling, the effect of this compound on this parameter cannot be determined, and its classification as a neutral antagonist versus an inverse agonist remains undefined. Future research should focus on characterizing the basal activity of the oxytocin receptor and evaluating the effects of antagonists like this compound on this activity to provide a more complete understanding of their pharmacological profiles.
Navigating the Nuances of Oxytocin Receptor Antagonism: A Comparative Guide to L-366682 (L-368,899) Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the widely used oxytocin receptor antagonist L-368,899 (often cited as L-366682, though L-368,899 is the correct identifier), with a focus on the reproducibility of studies utilizing this compound. We objectively compare its performance with alternative oxytocin receptor antagonists, supported by available experimental data, and provide detailed methodologies for key experiments.
The non-peptide oxytocin receptor antagonist, L-368,899, has been a valuable tool in elucidating the role of the oxytocin system in various physiological processes, from uterine contractions to complex social behaviors. However, questions regarding its selectivity and the reproducibility of findings have emerged, necessitating a critical evaluation for researchers planning future studies.
Performance Comparison of Oxytocin Receptor Antagonists
The following tables summarize the key characteristics and performance data of L-368,899 and its primary alternatives, Atosiban and Barusiban.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | L-368,899 | Atosiban | Barusiban |
| Chemical Class | Non-peptide | Peptide | Peptide |
| Administration | Oral, Intravenous, Intramuscular | Intravenous | Intravenous |
| Oral Bioavailability | Suboptimal and variable[1][2] | Not orally bioavailable | Not orally bioavailable |
| Brain Penetration | Yes[2] | No | No |
| Selectivity | Questions raised about selectivity for oxytocin receptor (OTR) over vasopressin V1a receptor (AVPR1a)[3] | Mixed V1a/OTR antagonist | High selectivity for OTR |
| Half-life | ~2 hours in rats and dogs[4] | ~1-3 hours[5] | >13 hours[5] |
Table 2: Efficacy in Preterm Labor (Clinical Data)
| Outcome | L-368,899 | Atosiban | Barusiban |
| Delay of Delivery (>48h) | Not advanced to large-scale clinical trials for this indication. | Effective in delaying delivery for up to 7 days in women with preterm labor (≥28 weeks gestation)[6][7]. | A single intravenous bolus was not more effective than placebo in stopping preterm labor in late gestational age[8]. However, in nonhuman primates, it effectively suppressed oxytocin-induced preterm labor[5][9]. |
| Maternal Side Effects | Phase I studies showed it was generally well-tolerated intravenously[10]. | Fewer maternal side effects compared to β-agonists[11]. Injection site reactions reported[6]. | Not associated with an adverse safety profile in women in a clinical trial[8]. |
| Neonatal Outcomes | No extensive clinical data. | Similar infant morbidity and mortality to placebo in pregnancies ≥28 weeks[6]. | No adverse safety profile in neonates or infants in a clinical trial[8]. |
Table 3: Use in Social Behavior Research (Preclinical Data)
| Application | L-368,899 | Atosiban | Barusiban |
| Pair Bonding | Used to investigate the role of oxytocin in pair bonding in prairie voles[12]. | Not typically used due to lack of brain penetration. | Not typically used due to lack of brain penetration. |
| Social Interaction/Craving | Shown to block social interaction craving in mice when injected into the ventral tegmental area[13]. | Not applicable. | Not applicable. |
| Maternal & Sexual Behavior | Reduced maternal interest and sexual behavior in a preliminary study with a rhesus monkey[14]. | Not applicable. | Not applicable. |
Reproducibility of Studies Using L-368,899
A critical concern for researchers is the reproducibility of findings. While direct, large-scale reproducibility studies on L-368,899 are lacking, a review of the literature raises important considerations:
-
Selectivity Concerns: A significant challenge to reproducibility is the questioned selectivity of commercially available L-368,899. One study found that it binds with higher affinity to the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OTR) in human brain tissue[3]. This lack of selectivity could lead to confounding effects, making it difficult to attribute observed results solely to OTR antagonism and, therefore, challenging to reproduce.
-
Variability in Animal Models: The effects of L-368,899 on social behavior have been investigated in various animal models, including prairie voles[12], mice[13], and rhesus monkeys[14]. The inherent biological variability between species and even strains can contribute to difficulties in replicating findings.
-
Limited Clinical Data: The discontinuation of clinical trials for preterm labor due to suboptimal pharmacokinetics has limited the amount of human data available[1][2]. This makes it challenging to validate and reproduce preclinical findings in a clinical context.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific studies. Below are summaries of experimental protocols for key applications of L-368,899.
Inhibition of Uterine Contractions (Preclinical)
-
Animal Model: Pregnant rhesus monkeys.
-
Procedure: L-368,899 was administered to inhibit spontaneous nocturnal uterine contractions. The specific dosage and route of administration would be detailed in the primary study[1].
-
Outcome Measures: Frequency and amplitude of uterine contractions measured via telemetry.
Investigation of Social Behavior (Preclinical)
-
Animal Model: Mice.
-
Procedure: For studying social interaction craving, L-368,899 (1.25 mM in saline) was microinfused bilaterally into the ventral tegmental area (VTA) at a rate of 0.25 μl/min (0.5 μl/side) 20 minutes before behavioral tests[13].
-
Outcome Measures: Time spent in social interaction zones, preference for a social target over a non-social object.
-
Animal Model: Prairie voles.
-
Procedure: To study the effects on pair bonding, male prairie voles received intraperitoneal (i.p.) injections of L-368,899 at a dose of 10 mg/kg[15].
-
Outcome Measures: Partner preference tests, measuring the amount of time spent in close proximity to a partner versus a novel individual.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Oxytocin binding to its G-protein coupled receptor (OTR) can activate multiple intracellular signaling cascades. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
Experimental Workflow for Assessing L-368,899 Effects on Social Behavior
The following diagram illustrates a typical workflow for investigating the impact of L-368,899 on social behavior in an animal model.
Caption: A generalized experimental workflow for studying the effects of L-368,899.
Conclusion and Recommendations
L-368,899 has been a useful pharmacological tool, particularly in preclinical studies of social behavior where its brain-penetrating ability is an advantage. However, researchers must exercise caution and consider the following recommendations to enhance the reproducibility and reliability of their findings:
-
Acknowledge and Address Selectivity Issues: When using L-368,899, it is crucial to acknowledge its potential interaction with vasopressin receptors. Including control experiments with selective vasopressin receptor antagonists can help dissect the specific contribution of oxytocin receptor blockade.
-
Thorough Methodological Reporting: To facilitate replication, studies must provide detailed experimental protocols, including the source and validation of the L-368,899 compound used, precise dosing and administration details, and comprehensive descriptions of behavioral assays.
-
Consider Alternatives: For studies where brain penetration is not a requirement, such as those investigating peripheral effects like uterine contractions, more selective and clinically validated alternatives like Atosiban may be more appropriate.
By carefully considering these factors, researchers can navigate the complexities of oxytocin receptor antagonism and contribute to a more robust and reproducible body of scientific knowledge.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glowm.com [glowm.com]
- 3. College of Arts & Sciences | USU [artsci.usu.edu]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maintenance treatment of preterm labor with the oxytocin antagonist atosiban. The Atosiban PTL-098 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zuventusdev.indusnettechnologies.com [zuventusdev.indusnettechnologies.com]
- 12. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for L-366682: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for L-366682 (CAS No. 127819-96-9) is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of research-grade chemical compounds of unknown toxicity. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
The responsible disposal of laboratory reagents is a critical component of laboratory safety and environmental stewardship. For a novel compound like this compound, a cyclic hexapeptide and oxytocin antagonist, a cautious approach to disposal is necessary in the absence of comprehensive hazard data. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard Assessment and Characterization
Prior to disposal, a thorough hazard assessment is the foundational step in determining the appropriate disposal pathway.[1] In the absence of an SDS for this compound, the compound should be treated as hazardous. General chemical waste is categorized by the following characteristics:
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitability | The propensity of a chemical to catch fire. | Store away from heat, sparks, and open flames. |
| Corrosivity | The ability of a chemical to cause severe damage to skin or to corrode metal. | Segregate from incompatible materials, particularly other corrosives. |
| Reactivity | The likelihood of a chemical to explode or react violently under certain conditions. | Store in a stable environment and away from materials that could initiate a reaction. |
| Toxicity | The potential of a chemical to cause harm if inhaled, ingested, or absorbed through the skin. | Handle with appropriate personal protective equipment (PPE) and minimize exposure. |
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data for this compound, the following step-by-step protocol should be implemented, assuming the compound may possess one or more of the hazardous characteristics listed above.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear standard laboratory PPE including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2] Incompatible wastes should be kept separate to prevent dangerous reactions.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound. A sturdy, leak-proof container with a secure lid is required.[3]
-
The original container, if in good condition, is often a suitable choice for its own waste.[3]
-
Never use food or beverage containers for chemical waste storage.
-
-
Labeling:
-
Properly label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: this compound
-
CAS Number: 127819-96-9
-
An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity")
-
The name and contact information of the generating researcher or lab
-
The accumulation start date
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and drains.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste handover and documentation.
-
Experimental Protocols: General Waste Characterization
In the absence of an SDS, your EHS department may need to perform a waste characterization. A generalized protocol for this includes:
-
Corrosivity Test: A calibrated pH meter is used to measure the pH of a representative sample. A pH ≤ 2 or ≥ 12.5 indicates corrosivity.[1]
-
Ignitability Test: A closed-cup flash point tester determines the flash point of a liquid waste. A flash point below 60°C (140°F) signifies an ignitable hazardous waste.[1]
-
Toxicity Characteristic Leaching Procedure (TCLP): If the waste is suspected of containing heavy metals or other toxic components, a TCLP test may be performed by an accredited laboratory.[1]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of a laboratory chemical such as this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling L-366682
Disclaimer: No specific Safety Data Sheet (SDS) for L-366682 (CAS No. 127819-96-9) was publicly available at the time of this document's creation. The following guidance is based on the general principles for handling cyclic hexapeptides and oxytocin receptor antagonists. It is imperative that researchers consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound. The information provided here is for preliminary guidance and is not a substitute for a substance-specific SDS.
Personal Protective Equipment (PPE)
Given that this compound is a cyclic hexapeptide and an oxytocin receptor antagonist, appropriate PPE should be worn at all times to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended PPE for handling this compound in solid (lyophilized powder) and solution forms.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Solid Form (Lyophilized Powder) | Solution Form |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory | Use in a certified chemical fume hood or a ventilated enclosure. | Use in a certified chemical fume hood or a ventilated enclosure. |
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Handling Protocol
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Gather all necessary materials, including PPE, calibrated weighing equipment, appropriate solvents, and waste containers.
-
Designate a specific area within the fume hood for handling this compound to minimize contamination.
Step 2: Weighing and Reconstitution
-
When handling the solid, lyophilized powder, perform all weighing operations within a chemical fume hood to avoid inhalation of airborne particles.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
-
When reconstituting, add the solvent slowly and carefully to the vial to avoid splashing.
Step 3: Storage
-
This compound, being a peptide, is likely sensitive to temperature and light.[2]
-
Store the lyophilized powder at -20°C.[3]
-
Once reconstituted, store solutions according to laboratory standards, often at 4°C or lower, and protect from repeated freeze-thaw cycles.[2]
-
Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard warnings.[2]
Disposal Plan
The disposal of peptide-based compounds like this compound requires careful consideration to prevent environmental contamination.[1][4]
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams.[1]
-
Contaminated Materials: Dispose of all contaminated materials (e.g., gloves, pipette tips, vials) in a designated hazardous waste container.
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Store sealed waste containers in a designated and secure secondary containment area until collection.
Step 3: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[1]
-
The primary method for the disposal of peptide-based compounds is typically incineration by a licensed hazardous waste disposal facility.[4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling a research compound with an unknown SDS and the signaling pathway of oxytocin receptor antagonists.
Caption: Workflow for Handling Research Compounds Lacking a Specific SDS.
Caption: Simplified Signaling Pathway of an Oxytocin Receptor Antagonist like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
